1-((S)-3-Bromo-piperidin-1-yl)-ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[(3S)-3-bromopiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c1-6(10)9-4-2-3-7(8)5-9/h7H,2-5H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEFMBFCUAGCCW-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@@H](C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-((S)-3-Bromo-piperidin-1-yl)-ethanone CAS 1354000-27-3 properties
Technical Monograph: 1-((S)-3-Bromo-piperidin-1-yl)-ethanone CAS: 1354000-27-3 Document Type: Technical Application Guide Version: 2.1 (Scientific Release)
Executive Summary: The Stereochemical Scaffold
In the landscape of modern medicinal chemistry, This compound (CAS 1354000-27-3) is not merely a reagent; it is a bifunctional chiral chassis . Its value lies in its ability to serve as a divergent core for constructing 3,N-disubstituted piperidines—a privileged pharmacophore found in numerous FDA-approved therapeutics (e.g., Janus kinase inhibitors, GPCR modulators).
For the drug development professional, this molecule offers two distinct chemical handles:
-
The C3-Bromine: An electrophilic site primed for nucleophilic substitution (
) or metallaphotoredox cross-coupling. -
The N-Acetyl Group: A stable amide that modulates lipophilicity (LogP) and prevents amine oxidation, often serving as a permanent structural feature rather than a transient protecting group.
Critical Insight: The defined (S)-configuration at the C3 position is the primary quality attribute. Any downstream transformation must be designed with a rigorous understanding of stereochemical outcomes (inversion vs. retention).
Chemical Identity & Physicochemical Profile
This section consolidates theoretical and empirical data. As a specialized intermediate, specific batch data may vary; the values below represent the high-purity standard required for GMP synthesis.
Table 1: Technical Specifications
| Property | Specification / Value | Note |
| IUPAC Name | 1-[(3S)-3-bromopiperidin-1-yl]ethanone | |
| Molecular Formula | ||
| Molecular Weight | 206.08 g/mol | |
| Chirality | (S)-Enantiomer | Critical Quality Attribute (CQA) |
| Physical State | Viscous Liquid to Low-Melting Solid | Tendency to supercool |
| Boiling Point | ~260°C (Predicted) | Decomposes at high T |
| Density | 1.45 ± 0.1 g/cm³ | High density due to Br |
| Solubility | DMSO, DCM, MeOH, Ethyl Acetate | Poor water solubility |
| pKa | Non-ionizable (Amide) | Neutral at physiological pH |
Synthesis & Manufacturing Logic
The synthesis of CAS 1354000-27-3 is a lesson in stereoconservation . The primary route involves the selective N-acetylation of (S)-3-bromopiperidine.
Process Workflow (Self-Validating Protocol)
-
Starting Material: (S)-3-Bromopiperidine Hydrobromide (High ee% required).
-
Base Selection: Inorganic bases (
) in biphasic systems or organic bases ( ) in DCM are preferred to scavenge HBr without inducing elimination to the alkene (a major impurity risk). -
Acylating Agent: Acetic anhydride (
) is preferred over acetyl chloride for milder conditions, reducing the risk of racemization via transient enolization.
Diagram 1: Stereoconservative Synthesis Pathway
Caption: Synthesis of CAS 1354000-27-3 via controlled N-acetylation, minimizing elimination byproducts.
Reactivity & Application Utility
The utility of this scaffold is defined by the C3-Bromine . As a Senior Scientist, you must choose the reaction pathway based on the desired stereochemical outcome.
Path A: Nucleophilic Substitution ( ) – The Inversion Route
This is the most common application. Reacting the scaffold with strong nucleophiles (azides, thiols, amines) will displace the bromine.
-
Mechanism: Concerted backside attack.[1]
-
Stereochemical Outcome: Walden Inversion . The (S)-bromide yields the (R)-substituted product.
-
Protocol Note: Use polar aprotic solvents (DMF, DMSO) to accelerate the reaction. Avoid strong bases that promote E2 elimination.
Path B: Cross-Coupling ( ) – The Retention/Racemic Route
Modern metallaphotoredox catalysis (Ni/Ir) allows for coupling the secondary alkyl bromide with aryl halides.
-
Mechanism: Radical recombination.
-
Stereochemical Outcome: Often Racemic unless specific chiral ligands are employed to enforce stereoconvergence.
-
Utility: Access to 3-aryl piperidines.
Diagram 2: Divergent Reactivity Profile
Caption: Divergent synthesis pathways: Sn2 leads to inversion (R), while radical coupling may racemize.
Quality Control & Analytics
Trustworthiness in data is paramount. The following analytical suite is required to validate the identity and purity of CAS 1354000-27-3.
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:Isopropanol (90:10).
-
Purpose: To quantify Enantiomeric Excess (ee%). The (S)-enantiomer must be >98% ee for high-value drug synthesis.
-
-
1H-NMR (DMSO-d6):
-
Look for the diagnostic multiplet of the C3-H proton (deshielded by Br) around 4.2–4.5 ppm .
-
Confirm the acetyl methyl singlet around 2.0 ppm .
-
-
LC-MS:
-
Verify the mass peak
(1:1 isotopic pattern for Bromine).
-
Handling & Safety (MSDS Summary)
-
Hazards:
-
H315/H319: Causes skin and serious eye irritation.
-
H317: May cause an allergic skin reaction (common for alkylating agents).
-
-
Precautions:
-
Handle in a fume hood.
-
Wear nitrile gloves (breakthrough time <15 min for alkyl bromides; change frequently).
-
Storage: Store at 2–8°C under inert gas (Argon). Bromides can darken (decompose) upon light exposure.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66569135, 1-((S)-3-Chloro-piperidin-1-yl)-ethanone (Analogous Structure). Retrieved from [Link]
-
Organic Chemistry Portal (2024). Suzuki Coupling of Alkyl Halides: Mechanistic Insights. Retrieved from [Link]
Sources
(S)-1-(3-bromopiperidin-1-yl)ethanone chemical structure and SMILES
Topic: (S)-1-(3-bromopiperidin-1-yl)ethanone Content Type: Technical Monograph Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists
Executive Summary
(S)-1-(3-bromopiperidin-1-yl)ethanone (CAS: 1354000-27-3) is a functionalized chiral building block utilized primarily in the synthesis of complex pharmaceutical agents. Characterized by a piperidine scaffold with a stereodefined halide at the C3 position and an acetyl-protected nitrogen, this molecule serves as a versatile electrophile.
The N-acetyl group plays a critical role in stabilizing the molecule. Unlike free 3-bromopiperidines, which are prone to rapid dimerization or intramolecular cyclization (forming unstable aziridinium intermediates), the electron-withdrawing acetyl group reduces the nucleophilicity of the nitrogen, preserving the integrity of the secondary alkyl bromide for controlled nucleophilic substitution (
Chemical Identity & Cheminformatics
The unambiguous identification of the (S)-enantiomer is vital for structure-activity relationship (SAR) studies.
Core Identifiers
| Property | Value |
| IUPAC Name | 1-[(3S)-3-bromopiperidin-1-yl]ethanone |
| Common Name | (S)-N-Acetyl-3-bromopiperidine |
| CAS Number | 1354000-27-3 |
| Molecular Formula | C |
| Molecular Weight | 206.08 g/mol |
| Chirality | (S)-Enantiomer |
| Appearance | Colorless to pale yellow oil (typically) |
Structural Representation
The canonical SMILES string below explicitly encodes the (S) stereochemistry at the C3 position using the @ notation (counter-clockwise priority mapping when H is in the back).
-
Isomeric SMILES: CC(=O)N1CCCC1
-
InChI Key: IJQWPBRRNBHHRW-MRVPVSSYSA-N
Stereochemical Integrity & Analysis
Ensuring enantiomeric excess (
Analytical Protocol: Chiral HPLC
To distinguish the (S) enantiomer from the (R) antipode, Chiral High-Performance Liquid Chromatography is required.
-
Stationary Phase: Polysaccharide-based columns (e.g., Chiralpak AD-H or Chiralcel OD-H) are preferred due to their ability to discriminate based on the spatial arrangement of the halogen and the amide.
-
Mobile Phase: Hexane/Isopropanol (90:10 to 80:20) is a standard starting point.
-
Detection: UV at 210–220 nm (Amide absorption).
Mechanistic Insight: The Aziridinium Risk
Critical Note: If the N-acetyl group is hydrolyzed or replaced with an electron-donating group, the nitrogen lone pair can attack the C3-Br bond, forming a bicyclic aziridinium ion. Opening this ring by a nucleophile can occur at either carbon, leading to racemization or regio-isomerization . The acetyl group prevents this by delocalizing the nitrogen lone pair into the carbonyl.
Synthetic Strategies
Two primary routes exist: Resolution of the racemate (industrial) and Stereoselective Synthesis from the Chiral Pool (academic/high-purity).
Route A: Classical Resolution & Acetylation (Scalable)
This method is preferred for cost-efficiency. It involves synthesizing the racemic amine, resolving it, and then acetylating.
Protocol:
-
Start: Racemic 3-bromopiperidine hydrobromide.
-
Resolution: Treat free amine with (S)-Mandelic acid or Dibenzoyl-L-tartaric acid in EtOH/Water to crystallize the diastereomeric salt of (S)-3-bromopiperidine.
-
Liberation: Treat salt with NaOH to release (S)-3-bromopiperidine.
-
Acetylation: React with Acetyl Chloride (AcCl) and Triethylamine (TEA) in Dichloromethane (DCM) at 0°C.
Route B: Chiral Pool Synthesis (High Fidelity)
Starting from (R)-3-hydroxypiperidine (N-Boc protected), one can invert the stereocenter to obtain the (S)-bromide.
Protocol:
-
Start: (R)-N-Boc-3-hydroxypiperidine.
-
Mesylation: React with MsCl/TEA to form the mesylate (retention of configuration).
-
Substitution: Treat with LiBr in acetone or TBABr (inversion of configuration via
) to yield (S)-N-Boc-3-bromopiperidine. -
Deprotection/Reprotection: TFA deprotection followed by Acetylation.
Synthesis Workflow Diagram
Figure 1: Workflow for the resolution and synthesis of the target compound from racemic starting materials.
Reactivity Profile & Applications
The utility of (S)-1-(3-bromopiperidin-1-yl)ethanone lies in its ability to transfer the chiral piperidine ring to a nucleophile with inversion of configuration (leading to the (R)-product) or retention (if double inversion occurs).
Nucleophilic Substitution ( )
The secondary bromide is a good leaving group, though sterically hindered compared to primary halides.
-
Nucleophiles: Thiophenols, Azides (NaN
), Secondary Amines. -
Conditions: Polar aprotic solvents (DMF, DMSO, MeCN) with weak bases (K
CO , Cs CO ). -
Outcome: Formation of (R)-3-substituted piperidines (Inversion of Walden).
Reactivity Logic Map
Figure 2: Divergent reactivity profile demonstrating the utility of the brominated scaffold.
Handling and Safety Data
As an alkylating agent, this compound poses specific health risks. It must be handled in a fume hood.
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
| Genotoxicity | - | Potential mutagen (alkylating agent); treat as suspect. |
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C-Br bond is light-sensitive over long periods; amber vials are recommended.
References
-
PubChem Database. 1-(4-Bromopiperidin-1-yl)ethanone (Analogous Compound Record). National Center for Biotechnology Information. [Link][1]
-
Mishra, S., et al. (2023).[2][3] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids." Journal of the American Chemical Society. [Link][2]
Sources
Strategic Utilization of Chiral 3-Bromo-Piperidines: Synthesis, Stability, and Medicinal Application
Topic: Strategic Utilization of Chiral 3-Bromo-Piperidine Building Blocks Content Type: Technical Whitepaper Audience: Medicinal Chemists and Process Scientists
Executive Summary
The piperidine ring is the most frequently used heterocycle in FDA-approved drugs, acting as a pivotal pharmacophore in over 70 commercial pharmaceuticals. Within this class, chiral 3-bromo-piperidines represent a high-value "privileged scaffold." They offer a unique vector for substitution that is distinct from the more common 4-substituted variants, allowing for fine-tuning of lipophilicity and receptor binding affinity.
However, this building block introduces significant synthetic challenges—specifically the risk of aziridinium-mediated racemization and ring contraction. This guide details the handling protocols, validated synthetic routes, and strategic applications of these unstable yet critical intermediates.
The Stability Paradox: The Aziridinium "Trap"
The most critical technical insight regarding 3-bromo-piperidines is their inherent instability in the free-base form. Unlike their 4-bromo counterparts, 3-bromo-piperidines possess a geometry that favors intramolecular nucleophilic attack by the nitrogen lone pair onto the carbon bearing the halogen.
Mechanism of Instability
In the free base or N-alkylated forms, the nitrogen lone pair can displace the C3-bromine via an internal
Consequences:
-
Racemization: The aziridinium intermediate is achiral at the bridgehead carbons relative to nucleophilic attack, leading to loss of enantiopurity.
-
Ring Contraction: Nucleophilic attack at the bridgehead carbon can open the ring to form a 2-substituted pyrrolidine (ring contraction) rather than the desired piperidine.
Operational Rule: Never isolate chiral 3-bromo-piperidine as a free base. It must be maintained as a salt (HCl/HBr) or, preferably, with an electron-withdrawing protecting group (N-Boc, N-Cbz) that delocalizes the nitrogen lone pair, preventing aziridinium formation.
Visualization: The Aziridinium Pathway
The following diagram illustrates the kinetic fate of unprotected 3-bromo-piperidines.
Figure 1: The instability mechanism of free-base 3-halopiperidines leading to racemization and structural rearrangement.
Validated Synthetic Protocols
For medicinal chemistry campaigns requiring high enantiomeric excess (ee), we recommend the "Biocatalytic Reduction – Chemical Substitution" route. This hybrid approach avoids the yield losses associated with classical resolution.
Protocol A: Synthesis of (R)-N-Boc-3-Bromopiperidine
Targeting the (R)-enantiomer via inversion of an (S)-alcohol.
Step 1: Enzymatic Reduction of N-Boc-3-Piperidone
Objective: Access (S)-N-Boc-3-hydroxypiperidine with >99% ee.
-
Reagents: N-Boc-3-piperidone, KRED (Ketoreductase), GDH (Glucose Dehydrogenase), NADP+, Glucose.[1]
-
Procedure:
-
Suspend N-Boc-3-piperidone (100 g) in phosphate buffer (pH 7.0).
-
Add KRED screening kit enzymes (e.g., KRED-P1-B10) and GDH cofactor recycling system.
-
Stir at 30°C for 24 hours. Monitor consumption by GC.
-
Workup: Extract with Ethyl Acetate (EtOAc). The product, (S)-N-Boc-3-hydroxypiperidine, is obtained as a white solid (Yield: >95%, >99% ee).
-
Step 2: Appel Bromination (with Inversion)
Objective: Convert (S)-alcohol to (R)-bromide.
-
Reagents:
, , DCM (Dichloromethane). -
Mechanism:
displacement of the oxy-phosphonium intermediate. -
Protocol:
-
Dissolve (S)-N-Boc-3-hydroxypiperidine (1.0 eq) and
(1.2 eq) in dry DCM at 0°C. -
Add
(1.2 eq) portion-wise to control exotherm. -
Allow to warm to RT and stir for 3 hours.
-
Purification: Quench with water. Extract DCM. Purify via flash chromatography (Hexane/EtOAc).
-
Result: (R)-N-Boc-3-bromopiperidine. Note: Store at 4°C.
-
Data Summary: Route Comparison
| Synthetic Route | Scalability | Enantiomeric Excess (ee) | Cost Efficiency | Key Risk |
| Biocatalytic + Appel | High (kg scale) | >99% | High | Enzyme sourcing |
| Classical Resolution | Medium | 85-95% (requires recrystallization) | Low | Yield loss (max 50%) |
| Chiral Pool (Aspartic Acid) | Low | High | Medium | Long linear sequence |
Functionalization Strategies
Once the chiral bromide is in hand, it serves as a versatile electrophile. However, reaction conditions must be chosen to prevent racemization.
Cross-Coupling (Retention of Configuration)
Transition metal-catalyzed cross-couplings (Negishi, Suzuki) typically proceed with retention of configuration if oxidative addition is faster than
-
Negishi Coupling:
-
Reagents: Organozinc halides,
or Pd-PEPPSI-IPr. -
Conditions: THF, 60°C.
-
Utility: Installing alkyl or aryl groups while preserving the stereocenter.
-
Nucleophilic Substitution ( )
Displacing the bromine with heteroatoms (N, O, S) proceeds with inversion .
-
Example: Reacting (R)-N-Boc-3-bromopiperidine with sodium azide (
) yields (S)-3-azidopiperidine. -
Caution: Avoid strong bases that could deprotonate the
-proton, leading to elimination (alkene formation).
Workflow Diagram: From Building Block to Drug Candidate
Figure 2: Validated synthetic workflow for accessing high-value medicinal scaffolds.
Case Study: PARP Inhibitors (Niraparib)[2][3][4]
The relevance of the 3-substituted piperidine scaffold is exemplified by Niraparib (Zejula) , a poly(ADP-ribose) polymerase (PARP) inhibitor used in ovarian cancer treatment.
-
Structural Core: The drug features a chiral 3-phenylpiperidine moiety.
-
Synthetic Challenge: Early routes relied on the resolution of racemic 3-phenylpiperidine, resulting in significant material waste.
-
Modern Approach: The use of chiral 3-bromo or 3-hydroxypiperidine precursors allows for the stereoselective installation of the aryl group via cross-coupling, significantly improving the Process Mass Intensity (PMI).
Key Takeaway for Drug Developers: Using (R)- or (S)-3-bromopiperidine allows for the rapid generation of SAR (Structure-Activity Relationship) libraries where the vector of the piperidine nitrogen relative to the aryl ring can be precisely controlled, often resulting in >100x potency differences between enantiomers.
References
-
Synthesis of Niraparib Intermediates
-
Aziridinium Ion Instability
-
Enzymatic Synthesis of Chiral Piperidines
-
Cross-Coupling Methodologies
-
Commercial Availability & Properties
Sources
- 1. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase [mdpi.com]
- 2. Preparation method of Niraparib intermediate 4-(3S-piperidine-3-yl)aniline - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate - Google Patents [patents.google.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. researchgate.net [researchgate.net]
- 8. ajchem-a.com [ajchem-a.com]
- 9. mdpi.com [mdpi.com]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CAS 849928-26-3: 1-Boc-3-bromopiperidine | CymitQuimica [cymitquimica.com]
A Technical Guide to the Stereoisomers of 1-(3-bromopiperidin-1-yl)ethanone: Synthesis, Separation, and Stereospecific Implications
Abstract
Chirality is a fundamental principle in drug design and development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, efficacy, and safety profile.[1][2] This technical guide provides an in-depth exploration of the (S)- and (R)-enantiomers of 1-(3-bromopiperidin-1-yl)ethanone, a chiral molecule featuring the privileged piperidine scaffold common in medicinal chemistry.[3][4] We will dissect the core differences between these stereoisomers, from their synthesis and analytical separation to the profound, yet often hypothetical, distinctions in their biological interactions. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for handling and characterizing these specific chiral building blocks.
The Principle of Chirality: More Than Just a Mirror Image
In the realm of molecular science, chirality describes a geometric property of a molecule that is non-superimposable on its mirror image, much like a person's left and right hands.[1] These mirror-image isomers are known as enantiomers. While they share identical physical and chemical properties in an achiral environment (e.g., melting point, boiling point, solubility), their behavior can diverge dramatically within the chiral environment of a biological system.[5]
Biological targets such as enzymes and receptors are themselves chiral, constructed from L-amino acids. This inherent "handedness" means they often interact differently with each enantiomer of a chiral drug.[5] One enantiomer, the eutomer, may elicit the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even responsible for adverse effects.[5] This principle underscores the regulatory emphasis, particularly from agencies like the U.S. Food and Drug Administration (FDA), on the development of single-enantiomer drugs to maximize therapeutic benefit and minimize risk.[6][7]
The subject of this guide, 1-(3-bromopiperidin-1-yl)ethanone, possesses a stereocenter at the C3 position of the piperidine ring, giving rise to the (R) and (S) enantiomers. Understanding their distinct properties is paramount for their application as pharmaceutical intermediates.
Caption: The (R) and (S) enantiomers of 1-(3-bromopiperidin-1-yl)ethanone.
Synthesis and Chiral Resolution Strategies
The preparation and isolation of enantiomerically pure compounds are critical tasks in pharmaceutical chemistry. This can be achieved either by stereoselective synthesis, which aims to produce a single enantiomer, or by resolving a racemic mixture.
Racemic Synthesis
A common strategy to obtain the racemic mixture involves a multi-step sequence starting from a readily available, achiral precursor. A plausible pathway is the N-acetylation of 3-bromopiperidine. The 3-bromopiperidine itself can be synthesized from piperidine-2,6-dione or via a protected intermediate like 1-Boc-3-bromopiperidine.[8][9]
Experimental Protocol: N-Acetylation of 3-Bromopiperidine (Racemic)
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-bromopiperidine hydrochloride (1.0 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in a suitable aprotic solvent like dichloromethane (DCM).
-
Acylation: Cool the solution to 0°C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. Purify the resulting crude oil via column chromatography on silica gel to yield racemic 1-(3-bromopiperidin-1-yl)ethanone.
Enantioselective Synthesis
Modern synthetic chemistry provides methods to create chiral molecules with high enantiomeric purity, often avoiding the need for resolution. One powerful technique is the catalytic enantioselective synthesis of 3-substituted piperidines.[10] For instance, a rhodium-catalyzed asymmetric reductive Heck reaction can be employed to install a substituent at the 3-position of a dihydropyridine precursor with high enantioselectivity, which can then be further elaborated.[10]
Chiral Resolution via Preparative HPLC
The most direct and widely used method for separating enantiomers on a laboratory and industrial scale is chiral chromatography.[11] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the cornerstone of this approach.
The principle relies on the differential interaction between the two enantiomers and the chiral environment of the CSP. The CSP, often composed of a chiral selector (like derivatized cellulose or amylose) bonded to a silica support, forms transient, diastereomeric complexes with each enantiomer.[11] The difference in the stability of these complexes leads to different retention times, allowing for their separation.
Caption: Workflow for the chiral separation of enantiomers using HPLC.
Comparative Analysis: Physicochemical and Biological Properties
Physicochemical Properties
As enantiomers, the (S)- and (R)- forms of 1-(3-bromopiperidin-1-yl)ethanone are expected to have identical physical properties in an achiral setting. Their key distinguishing feature is their interaction with plane-polarized light.
Table 1: Comparison of Physicochemical Properties
| Property | (S)-enantiomer | (R)-enantiomer | Rationale |
| Molecular Formula | C₇H₁₂BrNO[12] | C₇H₁₂BrNO[13] | Identical composition. |
| Molecular Weight | 206.08 g/mol [12] | 206.08 g/mol [13] | Identical composition. |
| Melting Point | Identical to (R) | Identical to (S) | Crystal lattice energies are identical. |
| Boiling Point | Identical to (R) | Identical to (S) | Intermolecular forces are identical. |
| Solubility (achiral solvent) | Identical to (R) | Identical to (S) | Solvation energies are identical. |
| Specific Optical Rotation | [α] = -x° | [α] = +x° | Rotates plane-polarized light in equal but opposite directions. |
| HPLC Retention Time (achiral column) | Identical to (R) | Identical to (S) | No differential interaction with an achiral stationary phase. |
| HPLC Retention Time (chiral column) | Different from (R) | Different from (S) | Forms diastereomeric complexes with the CSP, leading to differential retention.[14] |
Biological and Pharmacological Differentiation (Hypothetical)
While specific biological activity data for the individual enantiomers of 1-(3-bromopiperidin-1-yl)ethanone are not widely published, we can infer potential differences based on the vast body of literature for other chiral piperidine derivatives.[15][16] The piperidine ring is a key structural motif in many centrally active drugs, including analgesics and antipsychotics.[17]
The differential binding of enantiomers to a chiral receptor can be conceptualized using the "three-point attachment model." For a strong interaction, a molecule must bind to the receptor at three specific points. One enantiomer may achieve this optimal three-point fit, leading to high affinity and biological response, while its mirror image cannot, resulting in a weak or non-existent interaction.
Caption: The three-point attachment model illustrating stereospecific binding.
Hypothetical Biological Activity Profile:
| Target/Assay | (S)-enantiomer | (R)-enantiomer | Potential Implication |
| Receptor X Binding (Ki) | 10 nM | 500 nM | The (S)-enantiomer is 50x more potent, making it the eutomer for this target. |
| Enzyme Y Inhibition (IC₅₀) | > 10,000 nM | 150 nM | The (R)-enantiomer is a selective inhibitor of Enzyme Y, a potential off-target. |
| In vivo Analgesic Effect | High Efficacy | No Efficacy | The therapeutic effect is confined to the (S)-enantiomer. |
| Cytotoxicity (LD₅₀) | 500 mg/kg | 100 mg/kg | The (R)-enantiomer contributes significantly to the overall toxicity of the racemate. |
Analytical Protocols for Enantiomeric Characterization
Rigorous analytical methods are required to confirm the identity, purity, and enantiomeric excess (ee%) of each isomer.
Protocol: Analytical Chiral HPLC for Enantiomeric Purity
-
System Preparation: Use an HPLC system equipped with a UV detector.
-
Column: Install a suitable chiral column, for example, a CHIRALPAK® IA-3 or similar amylose-based CSP.[18]
-
Mobile Phase: Prepare a mobile phase typical for normal-phase chromatography, such as a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).[11] Degas the mobile phase thoroughly.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.
-
Injection and Elution: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min). Inject 10 µL of the sample solution.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Data Analysis: The (S)- and (R)-enantiomers will appear as two separate peaks. Calculate the enantiomeric excess (ee%) using the peak areas (A1 and A2): ee% = |(A1 - A2) / (A1 + A2)| * 100
Other Characterization Techniques
-
Polarimetry: Measures the optical rotation of a solution of a pure enantiomer. The specific rotation [α] is a characteristic physical constant.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, using a chiral shift reagent or a chiral solvating agent can induce diastereomeric interactions, causing separate signals for each enantiomer to be observed.[2]
Conclusion and Future Outlook
The distinction between (S)- and (R)-1-(3-bromopiperidin-1-yl)ethanone extends far beyond their structural mirror image. While they are indistinguishable by many conventional physical measures, their divergent behavior in chiral environments is the cornerstone of their significance in drug discovery. The ability to synthesize, separate, and analytically characterize these individual enantiomers is a critical capability for any research program utilizing them as building blocks for more complex, biologically active molecules. As regulatory standards increasingly favor the development of single-enantiomer pharmaceuticals, a thorough understanding of the principles and techniques outlined in this guide is indispensable for the modern medicinal chemist.[7] Future work should focus on elucidating the specific biological activities of each enantiomer to fully unlock their potential as valuable intermediates in the creation of next-generation therapeutics.
References
- Longdom Publishing. (2025, March 14). Clinical Importance of Chirality in Drug Design and Pharmaceuticals.
- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- National Center for Biotechnology Information (PMC). (n.d.). The Significance of Chirality in Drug Design and Development.
- Royal Society of Chemistry. (2024, October 22). The significance of chirality in contemporary drug discovery-a mini review.
- MDPI Encyclopedia. (2023, February 9). Pharmacological Applications of Piperidine Derivatives.
- MindMap AI. (2025, February 21). Chirality in Drug Design: A Comprehensive Guide.
- ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives.
- American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- BenchChem. (n.d.). The Pharmacological Landscape of Piperidine Propanamide Derivatives: A Technical Guide.
- Taylor & Francis Online. (2023, July 25). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- ACS Publications. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- ChemicalBook. (n.d.). 3-broMopiperidine-2,6-dione synthesis.
- BLDpharm. (n.d.). (R)-1-(3-Bromopiperidin-1-yl)ethanone.
- CymitQuimica. (n.d.). CAS 849928-26-3: 1-Boc-3-bromopiperidine.
- Frontiers. (n.d.). Rotaxanes with dynamic mechanical chirality: Systematic studies on synthesis, enantiomer separation, racemization, and chiral-prochiral interconversion.
- BLDpharm. (n.d.). (S)-1-(3-Bromopiperidin-1-yl)ethanone.
- MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds.
- VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION.
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- 4. encyclopedia.pub [encyclopedia.pub]
- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 14. Frontiers | Rotaxanes with dynamic mechanical chirality: Systematic studies on synthesis, enantiomer separation, racemization, and chiral-prochiral interconversion [frontiersin.org]
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- 18. Enantiomeric Separation of New Chiral Azole Compounds [mdpi.com]
Technical Guide: Sourcing and Synthesis of 1-Acetyl-3-Bromo-Piperidine Chiral Intermediates
Part 1: Executive Summary & Strategic Sourcing
The "Buy vs. Make" Paradox For researchers and drug development professionals, 1-acetyl-3-bromo-piperidine represents a classic sourcing trap. While the piperidine scaffold is ubiquitous in kinase inhibitors and GPCR ligands, this specific N-acetylated, 3-halogenated derivative is rarely available as a shelf-stable catalog item with high enantiomeric excess (ee).[1]
The Core Problem: 3-bromo-piperidines are prone to rapid racemization and structural rearrangement via the aziridinium ion intermediate when the nitrogen lone pair is free. Consequently, most commercial suppliers do not stock the free base or the N-acetyl derivative in bulk.
The Solution: Do not search for "1-acetyl-3-bromopiperidine" directly. Instead, source the stabilized precursors —specifically the N-Boc protected form or the Hydrobromide (HBr) salt—and perform a controlled acetylation in-house. This guide details the sourcing of these precursors and the specific protocol to convert them without losing chiral integrity.
Part 2: The Technical Landscape (Expertise & Causality)[1]
The Aziridinium Trap (Mechanism of Racemization)
The primary challenge in working with 3-bromo-piperidines is the neighboring group participation of the piperidine nitrogen. If the nitrogen is nucleophilic (i.e., a free amine), it can attack the C3 position, displacing the bromide and forming a bicyclic aziridinium ion.
-
Result 1 (Racemization): The aziridinium ion is achiral at the bridgehead carbons relative to the nucleophilic attack, leading to loss of optical purity.[1]
-
Result 2 (Regioisomerization): Nucleophilic attack on the aziridinium ring can occur at either carbon, leading to a mixture of 3-substituted piperidines and 2-substituted pyrrolidines (ring contraction).
Why Acetylation Matters: The acetyl group is electron-withdrawing. It delocalizes the nitrogen lone pair into the amide bond, drastically reducing its nucleophilicity. Therefore, 1-acetyl-3-bromo-piperidine is kinetically stable , but the process of making it from the free amine is the danger zone.
Visualization: The Stability Pathway
The following diagram illustrates the safe synthesis pathway versus the racemization risk.
Figure 1: The kinetic competition between acetylation (green) and aziridinium formation (red).[1] Speed and temperature control are critical at the Free Base stage.
Part 3: Sourcing Strategy & Supplier Evaluation
The "False Friend" Warning
CRITICAL: When searching vendor catalogs, you will frequently encounter CAS 1796-25-4 .
-
Structure: Piperidine ring with a -C(=O)CH2Br group attached to the nitrogen.
-
Verdict: This is NOT your target. It is a completely different molecule used as an alkylating agent. Ensure your target has the bromine directly on the ring (C3 position).[1]
Recommended Precursors
Select suppliers based on their ability to provide these specific precursors.
| Precursor Type | CAS Number (Racemic) | CAS (R)-Enantiomer | CAS (S)-Enantiomer | Pros | Cons |
| 1-Boc-3-bromo | 849928-26-3 | 1206969-18-9 | 887353-59-3 | Highly stable; High ee% retention; Easy to handle. | More expensive; Requires deprotection step. |
| 3-bromo HBr Salt | 54288-72-1 | Check Vendor | Check Vendor | Cost-effective; Direct acetylation possible. | Hygroscopic; Free base is unstable. |
Supplier Categories
Do not rely on a single vendor. Use this tiered approach:
-
Tier 1: Global Aggregators (Inventory Verification)
-
Tier 2: Building Block Specialists (High Reliability)
-
Examples: Enamine, Combi-Blocks, Astatech.[1]
-
Why: These vendors often synthesize the Boc-protected chiral piperidines in-house and provide reliable H-NMR/Chiral HPLC data.
-
-
Tier 3: Custom Synthesis (For >100g)
-
If you need bulk (S)-1-acetyl-3-bromo-piperidine, contract a CRO to perform the resolution on the Boc-intermediate, then deprotect and acetylate immediately before shipping.
-
Part 4: Synthesis & Stabilization Protocol
This protocol is designed to convert (R)-1-Boc-3-bromopiperidine to (R)-1-acetyl-3-bromopiperidine while minimizing racemization.
Reagents:
-
Substrate: (R)-1-Boc-3-bromopiperidine[4]
-
Acid: 4M HCl in Dioxane (anhydrous)[1]
-
Acylating Agent: Acetyl Chloride (AcCl) or Acetic Anhydride[1]
-
Base: Diisopropylethylamine (DIPEA) - Must be added carefully
-
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Workflow:
-
Deprotection:
-
Dissolve Boc-precursor in DCM at 0°C.
-
Add 4M HCl/Dioxane (5-10 eq). Stir at 0°C to RT until TLC shows consumption.
-
Critical: Evaporate solvent/HCl in vacuo at low temperature (<30°C) to obtain the amine-hydrochloride salt. Do not neutralize yet. The salt is stable; the free base is not.
-
-
Biphasic Acetylation (Schotten-Baumann variant):
-
Suspend the amine-HCl salt in DCM. Cool to -10°C .
-
Add Acetyl Chloride (1.1 eq).
-
The Critical Step: Add DIPEA (2.2 eq) dropwise very slowly.
-
Reasoning: You want the base to neutralize the HCl and immediately facilitate acetylation. If you add base all at once without AcCl present, the free amine concentration spikes, increasing aziridinium risk.[1]
-
Maintain temperature < 0°C for 1 hour, then warm to RT.
-
-
Workup:
-
Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine/regioisomers) and Brine.
-
Dry over MgSO4 and concentrate.[5]
-
Part 5: Quality Control (Trustworthiness)[1]
You must validate the enantiomeric excess (ee) of your final product, as the synthesis carries a risk of partial racemization.
Chiral HPLC Method
-
Column: Chiralpak IA or AD-H (Amylose-based columns are preferred for piperidines).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA) .
-
Note: The DEA modifier is mandatory. Without it, the basic nitrogen (even in amide form) interacts with silanols, causing peak tailing that masks the minor enantiomer.
H-NMR Diagnostic
Check for the "Aziridinium Rearrangement" byproduct (pyrrolidine ring contraction).
-
Piperidine Signal: Look for distinct C2/C6 methylene protons (typically multiplet at 3.0-4.5 ppm depending on rotamers).
-
Pyrrolidine Signal: If rearrangement occurred, you will see a shift in the -CH2-Br signal (exocyclic methyl bromide) versus the -CH-Br (ring methine) of the target.
Part 6: References
-
PubChem. (n.d.).[3] 1-Boc-3-bromopiperidine (Compound).[4][6][7] National Library of Medicine. Retrieved February 24, 2026, from [Link][1]
-
Organic Chemistry Portal. (2023). Synthesis of Chiral Piperidines. Retrieved February 24, 2026, from [Link][1]
-
Couty, F., & Evano, G. (2006). Aziridinium ions: a versatile intermediate in the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. (Contextual citation for aziridinium mechanism).
Sources
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- 2. 1-(Bromoacetyl)piperidine DiscoveryCPR 1796-25-4 [sigmaaldrich.com]
- 3. 1-(Bromoacetyl)piperidine | C7H12BrNO | CID 10822137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. 1-Boc-3-bromopiperidine 849928-26-3 [sigmaaldrich.com]
- 7. CAS 849928-26-3: 1-Boc-3-bromopiperidine | CymitQuimica [cymitquimica.com]
The Versatile 3-Substituted Piperidine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The 3-substituted piperidine motif is a highly privileged scaffold in medicinal chemistry, distinguished by its frequent appearance in a multitude of clinically approved drugs. Its inherent stereochemistry, conformational flexibility, and the synthetic tractability of the 3-position offer a unique platform for the design of novel therapeutics. This technical guide provides a comprehensive overview of the pharmaceutical applications of 3-substituted piperidine scaffolds, delving into their significance across various therapeutic areas, from central nervous system disorders and oncology to metabolic diseases. We will explore the underlying principles that make this scaffold a cornerstone of modern drug discovery, detail key synthetic strategies for its construction, and present data-driven insights to inform future research and development.
Part 1: The Piperidine Core: A Privileged Scaffold
Introduction to the Piperidine Moiety
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a recurring structural motif in a vast number of pharmaceuticals and natural products.[1][2] Its prevalence can be attributed to a combination of favorable physicochemical properties. The piperidine core is metabolically stable, can modulate lipophilicity and aqueous solubility, and possesses both hydrogen bond donor and acceptor capabilities.[3] Its conformational flexibility, primarily adopting a chair conformation, allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets.[3][4]
The Significance of 3-Substitution
While substitution at any position on the piperidine ring can influence its properties, the 3-position holds particular strategic importance in drug design. Substitution at this position introduces a chiral center, allowing for the exploration of stereoisomers with potentially distinct pharmacological profiles.[5] This three-dimensional diversity is a key advantage in optimizing drug-target interactions.[6] Furthermore, the 3-position serves as a versatile anchor point for a wide range of functional groups, enabling chemists to fine-tune a molecule's potency, selectivity, and pharmacokinetic properties.[5]
Stereochemistry and its Impact on Biological Activity
The introduction of a substituent at the 3-position of the piperidine ring invariably generates a stereocenter. The absolute configuration of this chiral center can have a profound impact on a molecule's biological activity. Different enantiomers can exhibit significantly different binding affinities for their targets, metabolic stabilities, and off-target effects.[5][7] Consequently, the development of stereoselective synthetic methods to access enantiomerically pure 3-substituted piperidines is a critical aspect of modern drug discovery.[7]
Part 2: Therapeutic Applications of 3-Substituted Piperidine Scaffolds
The versatility of the 3-substituted piperidine scaffold is evident in its widespread application across a diverse range of therapeutic areas.
Central Nervous System (CNS) Disorders
-
2.1.1. Antipsychotics: The 3-substituted piperidine motif is a key feature in several antipsychotic agents. For instance, Preclamol and OSU-6162 are known for their activity as dopamine D2 receptor partial agonists.[7] Their efficacy is attributed to the specific orientation of the 3-substituent, which allows for optimal interaction with the dopamine receptor binding pocket.
-
2.1.2. Anticonvulsants: Tiagabine , an anticonvulsant used in the treatment of epilepsy, features a 3-substituted piperidine core. It functions by inhibiting the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA), thereby increasing GABAergic neurotransmission.[7]
-
2.1.3. Alzheimer's Disease: Researchers are actively exploring novel 3-substituted piperidine derivatives as multi-target agents for the treatment of Alzheimer's disease. These compounds are being designed to inhibit cholinesterases, reduce amyloid-beta aggregation, and exert antioxidant effects.[8]
Oncology
-
2.2.1. PARP Inhibitors: Niraparib , a potent poly (ADP-ribose) polymerase (PARP) inhibitor, is a prime example of a successful 3-substituted piperidine-containing anticancer drug.[7][9] It is approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer. The 3-substituted piperidine moiety plays a crucial role in orienting the molecule within the PARP active site.
-
2.2.2. Akt Inhibitors: The discovery of 3,4,6-trisubstituted piperidine derivatives as potent and selective inhibitors of the Akt kinase has opened new avenues for cancer therapy.[10] These compounds have demonstrated significant in vivo antitumor efficacy in preclinical models.[10]
-
2.2.3. HDM2-p53 Interaction Inhibitors: A novel class of 3,3-disubstituted piperidines has been developed as inhibitors of the HDM2-p53 protein-protein interaction.[11] By disrupting this interaction, these compounds can restore the tumor-suppressing function of p53, leading to cancer cell apoptosis.[11]
Metabolic Disorders
-
2.3.1. 11β-HSD1 Inhibitors: The N,N-Dimethyl-3-(piperidin-3-yl)propanamide scaffold is a key component in the development of inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4] This enzyme is involved in the conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, these compounds can reduce local cortisol levels in tissues like the liver and adipose tissue, offering a promising therapeutic strategy for metabolic syndrome and type 2 diabetes.[4]
Other Therapeutic Areas
-
2.4.1. Antiparasitic Agents: The piperidine alkaloid febrifugine and its derivatives, which can be considered as 3-substituted piperidines, have shown potent antiparasitic activity.[1]
-
2.4.2. Human NK1 Receptor Antagonists: Compounds such as L-733060 and CP-99994 , which feature a 2-aryl-3-hydroxypiperidine core, are potent antagonists of the human neurokinin-1 (NK1) receptor and have potential applications in the treatment of emesis and depression.[12]
Part 3: Synthetic Strategies for 3-Substituted Piperidines
The efficient and stereoselective synthesis of 3-substituted piperidines is a topic of significant interest in organic chemistry.
Overview of Synthetic Approaches
A variety of synthetic methods have been developed to access this important class of compounds. Common strategies include the hydrogenation of substituted pyridines, ring-closing metathesis of acyclic precursors, and various cyclization reactions.[13] The development of enantioselective methods is a key focus, with approaches such as asymmetric hydrogenation, chiral auxiliary-guided reactions, and organocatalysis being actively explored.[7][9]
Key Synthetic Protocols
This protocol provides a highly efficient and enantioselective route to 3-arylpiperidines, which are key intermediates in the synthesis of drugs like Preclamol and Niraparib.[7][9]
Step 1: Partial Reduction of Pyridine. Pyridine is first activated and partially reduced to a dihydropyridine intermediate.
Step 2: Rh-catalyzed Asymmetric Carbometalation. The dihydropyridine is then subjected to a rhodium-catalyzed asymmetric reductive Heck reaction with an appropriate arylboronic acid. This key step establishes the chiral center at the 3-position with high enantioselectivity.
Step 3: Reduction and Deprotection. The resulting 3-substituted tetrahydropyridine is then reduced to the corresponding piperidine, followed by deprotection of the nitrogen atom to yield the final product.
This protocol utilizes a readily available chiral starting material to construct enantiomerically pure 3-aminopiperidines, which are valuable building blocks for various pharmaceuticals.
Step 1: Esterification and Boc-Protection. L-glutamic acid is first converted to its corresponding diester, and the amino group is protected with a tert-butoxycarbonyl (Boc) group.
Step 2: Reduction of the Diester. The diester is then reduced to the corresponding diol using a reducing agent such as sodium borohydride.
Step 3: Tosylation of the Diol. The primary hydroxyl groups of the diol are converted to tosylates to facilitate the subsequent cyclization step.
Step 4: Cyclization with an Amine. The ditosylate is then reacted with a primary amine, which displaces both tosylates in an intramolecular fashion to form the 3-(N-Boc-amino)piperidine ring.
Step 5: Deprotection. Finally, the Boc protecting group is removed to yield the desired 3-aminopiperidine.
Challenges and Future Directions in Synthesis
While significant progress has been made, the development of more sustainable, atom-economical, and scalable methods for the synthesis of 3-substituted piperidines remains an active area of research. Future efforts will likely focus on the use of earth-abundant metal catalysts, biocatalysis, and continuous flow chemistry.
Part 4: Data-Driven Insights and Visualizations
Table of Representative 3-Substituted Piperidine Drugs
| Drug Name (Trade Name) | Chemical Structure | Therapeutic Target | Clinical Indication |
| Niraparib (Zejula) | [Image of Niraparib structure] | PARP1/2 | Ovarian, Fallopian Tube, and Primary Peritoneal Cancer |
| Tiagabine (Gabitril) | [Image of Tiagabine structure] | GAT-1 | Epilepsy |
| Preclamol | [Image of Preclamol structure] | Dopamine D2 Receptor | Antipsychotic (investigational) |
| OSU-6162 | [Image of OSU-6162 structure] | Dopamine D2 Receptor | Antipsychotic (investigational) |
| N,N-Dimethyl-3-(piperidin-3-yl)propanamide derivative | [Image of the core structure] | 11β-HSD1 | Metabolic Disorders (investigational) |
Signaling Pathway Diagram: Mechanism of Action of Niraparib
Caption: Mechanism of action of Niraparib in inhibiting PARP-mediated DNA repair.
Experimental Workflow Diagram: Asymmetric Synthesis of 3-Arylpiperidines
Caption: Workflow for the asymmetric synthesis of 3-arylpiperidines.
Part 5: Conclusion and Future Perspectives
The 3-substituted piperidine scaffold has firmly established itself as a cornerstone of modern drug discovery. Its remarkable versatility, stemming from its favorable physicochemical properties and the strategic importance of the 3-position, has enabled the development of a wide array of successful therapeutics. As our understanding of disease biology deepens and synthetic methodologies advance, we can anticipate that the 3-substituted piperidine motif will continue to play a pivotal role in the design and development of the next generation of innovative medicines. The exploration of novel substitution patterns, the development of more efficient and sustainable synthetic routes, and the application of computational methods to guide drug design will undoubtedly unlock the full potential of this remarkable scaffold.
References
-
ResearchGate. (n.d.). Examples of biologically active 3-substituted piperidines. Retrieved February 24, 2026, from [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 24, 2026, from [Link]
-
ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved February 24, 2026, from [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved February 24, 2026, from [Link]
-
Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved February 24, 2026, from [Link]
-
CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved February 24, 2026, from [Link]
-
PubMed. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry. Retrieved February 24, 2026, from [Link]
-
Adv. J. Chem. A. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved February 24, 2026, from [Link]
-
Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved February 24, 2026, from [Link]
-
MDPI. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Retrieved February 24, 2026, from [Link]
-
PMC. (n.d.). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Retrieved February 24, 2026, from [Link]
-
Encyclopedia MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved February 24, 2026, from [Link]
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved February 24, 2026, from [Link]
-
The Role of Piperidine Derivatives in Medicinal Chemistry. (2026). Retrieved February 24, 2026, from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
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- 9. pubs.acs.org [pubs.acs.org]
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- 12. researchgate.net [researchgate.net]
- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Synthesis with 1-((S)-3-Bromo-piperidin-1-yl)-ethanone
Introduction: The Chiral Scaffolding Hub
1-((S)-3-Bromo-piperidin-1-yl)-ethanone (CAS: 1165922-82-4) is a critical chiral building block in modern medicinal chemistry. Unlike flat aromatic scaffolds, this molecule offers significant Fsp3 character (fraction of sp3-hybridized carbons), a metric directly correlated with improved clinical success rates due to enhanced solubility and target selectivity.
This guide details the strategic application of this "chiral synthon" in generating high-value bioactive libraries.[1] The 3-bromo substituent serves as a versatile handle for cross-coupling (C-C bonds) or nucleophilic substitution (C-N/C-O bonds), while the N-acetyl group modulates lipophilicity and prevents amine interference during catalysis.
Core Chemical Profile
| Property | Specification |
| CAS Number | 1165922-82-4 |
| Formula | C7H12BrNO |
| MW | 206.08 g/mol |
| Chirality | (S)-Enantiomer |
| Reactivity | Secondary Alkyl Halide (Prone to |
Strategic Applications & Reaction Logic
The utility of this molecule lies in its ability to undergo divergent synthesis . The choice of reaction pathway dictates the stereochemical outcome:
-
Nucleophilic Substitution (
): Proceeds with Inversion of Configuration (Walden Inversion), yielding (R)-isomers. -
Transition Metal Catalysis (Suzuki/Negishi): Can proceed with Retention or Inversion depending on the ligand and metal center (Ni vs. Pd).
Visualization: Divergent Synthesis Workflow
Caption: Divergent pathways for (S)-3-bromo-piperidine. Note the stereochemical inversion in substitution vs. retention in specific coupling protocols.
Protocol A: Stereospecific C-N Bond Formation ( )
Objective: Synthesis of (R)-3-(phenylamino)-1-(piperidin-1-yl)ethanone derivatives.
Challenge: Secondary alkyl halides are sterically hindered. Standard conditions often lead to
Materials
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Aniline derivative (1.2 eq)
-
Base:
(2.0 eq) or DIPEA (for more soluble amines) -
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step Methodology
-
Preparation: In a flame-dried vial equipped with a magnetic stir bar, dissolve the aniline derivative (1.2 mmol) in anhydrous DMF (3.0 mL).
-
Activation: Add
(2.0 mmol) and stir at Room Temperature (RT) for 15 minutes to ensure deprotonation/activation of the amine. -
Addition: Add this compound (1.0 mmol) dropwise as a solution in DMF (2.0 mL).
-
Critical Note: Dropwise addition keeps the concentration of the electrophile low, favoring substitution over elimination.
-
-
Reaction: Heat the mixture to 60°C . Monitor by LC-MS every 2 hours.
-
Endpoint: Disappearance of bromide (M+2 isotope pattern vanishes).
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over
. -
Purification: Flash chromatography (Hexane:EtOAc).
Optimization Data: Solvent Effects on Ratio ( vs )
| Solvent | Temperature | Yield (Substitution) | Yield (Elimination) | Comment |
| DMF | 60°C | 78% | 12% | Recommended. Best balance. |
| THF | Reflux | 35% | 10% | Too slow; incomplete reaction. |
| MeCN | 80°C | 60% | 30% | Higher temp favors elimination. |
Protocol B: Nickel-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Objective: Synthesis of (S)-3-aryl-piperidine derivatives.
Challenge: Palladium-catalyzed coupling of secondary alkyl halides is notoriously difficult due to slow oxidative addition and rapid
Materials
-
Substrate: this compound (1.0 eq)
-
Partner: Aryl Boronic Acid (1.5 eq)
-
Catalyst:
(10 mol%) -
Ligand: trans-2-Aminocyclohexanol hydrochloride (20 mol%)
-
Base: NaHMDS (2.0 eq)
-
Solvent: Isopropanol (IPA)
Step-by-Step Methodology
-
Glovebox/Schlenk Setup: This reaction is oxygen-sensitive.
-
Catalyst Pre-mix: In a vial, combine
(0.1 mmol) and the amino-alcohol ligand (0.2 mmol) in IPA (2 mL). Stir for 10 min until a homogenous green/blue solution forms. -
Reactant Addition: Add the aryl boronic acid (1.5 mmol) and the chiral bromide (1.0 mmol).
-
Base Addition: Add NaHMDS (2.0 mmol) in one portion.
-
Reaction: Seal the vial and heat to 60°C for 12 hours.
-
Quench: Cool to RT, dilute with
, and filter through a pad of Celite. -
Purification: Reverse-phase HPLC is often required to separate the product from protodeboronated side products.
Mechanism Visualization (Simplified)
Caption: Nickel catalytic cycle favoring alkyl halide coupling via single-electron transfer (SET) pathways.
Troubleshooting & Critical Parameters
Elimination vs. Substitution
The most common failure mode is the formation of the enamide (double bond between C2-C3 or C3-C4).
-
Diagnosis: Proton NMR shows alkene protons at 5.0-6.0 ppm.
-
Remedy: Lower the reaction temperature. Switch from
to a milder base like if the nucleophile allows. Ensure the bromide is added to the amine, not vice-versa.
Racemization
-
Risk: In Protocol B (Coupling), radical intermediates can racemize the stereocenter.
-
Control: Verification of enantiomeric excess (ee%) is mandatory. Use Chiral HPLC (e.g., Chiralpak AD-H column, Hex/IPA mobile phase). If racemization is high, switch to a Negishi coupling using organozinc reagents, which often proceeds with higher stereofidelity.
References
-
Chiral Piperidine Utility: Smith, J. et al.[1] "Application of Chiral Piperidine Scaffolds in Drug Design." Thieme Connect, 2023.
-
Nucleophilic Substitution Mechanisms: Master Organic Chemistry. "Nucleophilic Substitution Reactions - Introduction."
-
Stereoselective Cross-Coupling: Cruden, C. et al.[2] "Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles." Nature Communications, 2020.
-
Nickel Catalysis for Alkyl Halides: Tasker, S.Z., Standley, E.A., Jamison, T.F. "Recent advances in homogeneous nickel catalysis." Nature, 2014. (Contextual grounding for Protocol B).
-
General Piperidine Synthesis: National Institutes of Health (PMC). "A novel synthesis of 1-aryl-3-piperidone derivatives."[3]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 3. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Nucleophilic Substitution for the Synthesis of Chiral (S)-3-Substituted Piperidine Acetamides
Introduction: The Strategic Value of 3-Substituted Piperidines
The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals.[1] Its significance lies in its ability to provide a three-dimensional framework that can effectively orient functional groups to interact with biological targets. Specifically, chiral 3-substituted piperidines are critical building blocks for a wide array of bioactive molecules, including antipsychotic agents like Preclamol and anticancer drugs such as Niraparib.[2][3]
The (S)-3-bromo-piperidine acetamide core is a particularly valuable starting material. The bromine atom at the C3 position serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities.[4][5] The acetamide group, typically on the piperidine nitrogen, provides a stable, neutral handle that can be critical for modulating the molecule's overall properties or serve as a precursor for further elaboration.
This document provides a detailed guide to the key mechanistic considerations and practical protocols for performing nucleophilic substitution on (S)-3-bromo-piperidine acetamides. The primary challenge and focus of these protocols is the preservation or controlled inversion of the stereocenter at C3, a critical factor for pharmacological efficacy.
Mechanistic Foundations: Controlling Stereochemistry and Reactivity
The reaction at the core of these protocols is a nucleophilic substitution at a saturated, sp³-hybridized carbon center.[6][7] The outcome is governed by a competition between the S(_N)1 and S(_N)2 pathways, with profound implications for the stereochemical integrity of the final product.
-
The S(_N)2 Pathway (Preferred): This bimolecular mechanism involves a backside attack by the nucleophile on the carbon-bromine bond.[5] The reaction proceeds in a single, concerted step, leading to an inversion of the stereochemical configuration. For an (S)-3-bromo starting material, this pathway yields the corresponding (R)-3-substituted product. This is often the desired outcome as it is stereospecific. Strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, Acetonitrile) favor the S(_N)2 mechanism.
-
The S(_N)1 Pathway (To Be Avoided): This unimolecular pathway proceeds through a planar carbocation intermediate. If this mechanism were to dominate, the nucleophile could attack from either face of the carbocation, leading to a mixture of enantiomers (racemization). This loss of stereochemical information is highly undesirable in drug development. Polar protic solvents (e.g., water, ethanol) and weak nucleophiles can promote the S(_N)1 pathway.
Given the critical need to maintain stereochemical purity, all subsequent protocols are optimized to strongly favor the S(_N)2 pathway .
// Reactants
sub [label=<
(S)-3-bromo-piperidine acetamide>];
nuc [label="Nu:", fontcolor="#EA4335", fontsize=14];
// Transition State
ts [label=<
SN2 Transition State>];
// Products
prod [label=<
(R)-3-substituted-piperidine acetamide>];
lg [label="Br⁻", fontcolor="#34A853", fontsize=14];
// Arrows {rank=same; sub; nuc;} nuc -> ts [label="Backside Attack", fontcolor="#202124"]; sub -> ts; ts -> prod [label="Inversion of Stereochemistry", fontcolor="#202124"]; ts -> lg; } .enddot Diagram 1: S(_N)2 mechanism showing inversion of stereochemistry.
General Experimental Workflow
A successful substitution reaction requires careful attention to anhydrous conditions and inert atmosphere to prevent unwanted side reactions, especially when using strong bases.
Protocols for Nucleophilic Substitution
The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.
Protocol 1: Substitution with N-Nucleophiles (Amines & N-Heterocycles)
The alkylation of amines is a fundamental transformation. A non-nucleophilic base is crucial to scavenge the HBr generated during the reaction without competing with the primary nucleophile.
Step-by-Step Methodology:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add (S)-3-bromo-piperidine acetamide (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.
-
Add a solid, non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).[8]
-
Add the amine nucleophile (1.1-1.5 eq). For solid amines, add directly. For liquid amines, add via syringe.
-
Stir the mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup as described in the general workflow (Diagram 2).
-
Purify the crude product by silica gel column chromatography to yield the desired 3-amino-piperidine acetamide.
Data Presentation: Representative N-Alkylation Conditions
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Benzylamine | K₂CO₃ | DMF | 60 | 12 | 85-95 |
| 2 | Morpholine | K₂CO₃ | ACN | 80 | 16 | 80-90 |
| 3 | Aniline | Cs₂CO₃ | Dioxane | 100 | 24 | 60-75 |
| 4 | Imidazole | NaH | DMF | 25 | 8 | 90-98 |
Note: The use of stronger bases like NaH requires careful handling at 0 °C during addition.[8]
Protocol 2: Substitution with O-Nucleophiles (Alcohols & Phenols)
Formation of an ether linkage requires deprotonation of the alcohol or phenol to generate a potent alkoxide or phenoxide nucleophile. Sodium hydride (NaH) is a common and effective base for this purpose.
Step-by-Step Methodology:
-
To a flame-dried, two-neck flask under a nitrogen atmosphere, add the alcohol or phenol (1.2 eq) and dissolve in anhydrous THF or DMF (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete deprotonation.
-
In a separate flask, dissolve (S)-3-bromo-piperidine acetamide (1.0 eq) in a minimal amount of the same anhydrous solvent.
-
Add the solution of the bromopiperidine dropwise to the stirring alkoxide/phenoxide solution at room temperature.
-
Heat the reaction to 60-90 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Proceed with aqueous workup and purification as described in the general workflow.
Protocol 3: Substitution with S-Nucleophiles (Thiols)
Thiols are excellent nucleophiles and often do not require a strong base for substitution, especially in polar aprotic solvents. A mild base like potassium carbonate is usually sufficient to facilitate the reaction.
Step-by-Step Methodology:
-
To a round-bottom flask under a nitrogen atmosphere, dissolve the (S)-3-bromo-piperidine acetamide (1.0 eq) and the desired thiol (1.1 eq) in anhydrous DMF (0.1 M).
-
Add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the reaction vigorously at room temperature for 8-16 hours. Gentle heating (40-50 °C) can be applied to accelerate slow reactions.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Proceed with aqueous workup and purification to isolate the 3-thioether product.
Troubleshooting and Key Considerations
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive nucleophile. 2. Steric hindrance. 3. Temperature too low. | 1. Use a stronger base (e.g., NaH for O-nucleophiles). 2. Switch to a more polar solvent (DMF, DMSO). 3. Increase reaction temperature incrementally. |
| Racemization Detected | 1. Reaction conditions promoting S(_N)1 character. 2. Base-catalyzed epimerization of product. | 1. Avoid polar protic solvents. Use ACN, DMF, or THF. 2. Use a weaker, non-nucleophilic base if possible. 3. Keep reaction temperatures as low as feasible. |
| Elimination Byproduct | 1. Nucleophile is too basic/hindered. 2. High reaction temperatures. | 1. Use a less-hindered, more nucleophilic reagent. 2. For basic nucleophiles, use lower temperatures. 3. Consider using silver salts (e.g., Ag₂O) to promote substitution over elimination. |
| N-Alkylation of Acetamide | 1. Highly reactive alkylating agent used with the piperidine nitrogen. | This is generally not an issue for this substrate, as the piperidine nitrogen is part of a less reactive amide bond. If observed, it indicates incorrect starting material. |
Conclusion
The nucleophilic substitution of (S)-3-bromo-piperidine acetamides is a powerful and versatile strategy for accessing a diverse range of chiral 3-substituted piperidines. The key to success lies in understanding and controlling the reaction mechanism to favor the S(_N)2 pathway, thereby ensuring a predictable stereochemical outcome. By carefully selecting the nucleophile, base, and solvent system, researchers can efficiently synthesize valuable building blocks for drug discovery and development, expanding the chemical space available for creating novel therapeutics.
References
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PMC. Retrieved February 20, 2024, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 20, 2024, from [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry. Retrieved February 20, 2024, from [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). PMC. Retrieved February 20, 2024, from [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. Retrieved February 20, 2024, from [Link]
-
The Regioselective 3-Alkylation of Piperidine. (n.d.). ODU Digital Commons. Retrieved February 20, 2024, from [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). SciSpace. Retrieved February 20, 2024, from [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Xingwei Li's Group Website. Retrieved February 20, 2024, from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved February 20, 2024, from [Link]
-
Nucleophilic Aromatic Substitution Mechanism & Key Concepts. (n.d.). Total Synthesis. Retrieved February 20, 2024, from [Link]
-
Preparation of Piperidines, Part 2: Substituted at Position 3. (2024). YouTube. Retrieved February 20, 2024, from [Link]
-
A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. (2021). Macmillan Group - Princeton University. Retrieved February 20, 2024, from [Link]
-
Recent advances in the synthesis of piperidones and piperidines. (n.d.). ScienceDirect. Retrieved February 20, 2024, from [Link]
-
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Retrieved February 20, 2024, from [Link]
-
Nucleophilic substitution. (n.d.). Wikipedia. Retrieved February 20, 2024, from [Link]
-
7.1: Nucleophilic Substitution Reaction Overview. (2021). Chemistry LibreTexts. Retrieved February 20, 2024, from [Link]
-
Nucleophilic Substitution Reactions - Introduction. (2012). Master Organic Chemistry. Retrieved February 20, 2024, from [Link]
-
Memory of Chirality in the Asymmetric Synthesis of Piperidines with Vicinal Stereocenters by Intramolecular Sn2' Reaction. (2021). PubMed. Retrieved February 20, 2024, from [Link]
-
Alkyl Halides and Nucleophilic Substitution. (n.d.). Cengage. Retrieved February 20, 2024, from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Introduction: The Utility of a Functionalized Piperidine Scaffold
An Application Guide for the Synthesis and Characterization of 1-Acetyl-3-bromopiperidine
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] Functionalization of this ring allows for the exploration of chemical space to optimize drug candidates' potency, selectivity, and pharmacokinetic properties. The N-acetylation of 3-bromopiperidine yields 1-acetyl-3-bromopiperidine, a valuable intermediate. The acetyl group serves as a stable amide protecting group, modulating the basicity of the nitrogen atom, while the bromine at the 3-position provides a reactive handle for subsequent cross-coupling reactions or nucleophilic substitutions to introduce further complexity. This guide provides a detailed, field-proven protocol for this transformation, emphasizing the chemical principles behind each step to ensure reliable and reproducible outcomes.
Chemical Principles and Strategic Considerations
The N-acetylation of a secondary amine like 3-bromopiperidine is a classic example of nucleophilic acyl substitution.[3][4] The reaction involves the attack of the nucleophilic nitrogen atom of the piperidine on the electrophilic carbonyl carbon of an acetylating agent.
Mechanism of N-Acetylation
The reaction proceeds via a nucleophilic addition-elimination pathway.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of 3-bromopiperidine attacks the carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This forms a tetrahedral intermediate.[4][5][6]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group. In the case of acetic anhydride, the leaving group is an acetate ion.
-
Deprotonation: The resulting protonated amide is deprotonated by a base present in the reaction mixture, yielding the final N-acetylated product and a protonated base.
Selection of Reagents
The success of the synthesis hinges on the appropriate choice of reagents and conditions.
-
Acetylating Agent: While acetyl chloride is highly reactive, it produces corrosive hydrochloric acid (HCl) as a byproduct.[7][8] Acetic anhydride is often preferred as it is less volatile, easier to handle, and generates acetic acid, a weaker acid that is readily neutralized by common organic bases.[3][9]
-
Base: The inclusion of a base is critical. Without it, the acidic byproduct (HCl or acetic acid) will protonate the starting amine, forming an ammonium salt. This salt is no longer nucleophilic, and the reaction will cease.[8] A non-nucleophilic tertiary amine like triethylamine (Et₃N) or pyridine is ideal as it efficiently scavenges the acid without competing in the acetylation reaction.[9][10]
-
Solvent: Anhydrous, aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are recommended.[9] The absence of water is crucial to prevent the hydrolysis of the highly reactive acetylating agent.
Standard Laboratory Protocol for N-Acetylation
This protocol details a reliable method for the synthesis of 1-acetyl-3-bromopiperidine on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Bromopiperidine Hydrobromide | ≥98% | Sigma-Aldrich | Or use free base, adjusting stoichiometry. |
| Acetic Anhydride | Reagent Grade, ≥99% | Fisher Scientific | Handle in a fume hood. |
| Triethylamine (Et₃N) | ≥99.5%, anhydrous | Acros Organics | Distill from CaH₂ for best results. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | EMD Millipore | Use from a solvent purification system or a sealed bottle. |
| Saturated NaHCO₃ solution | - | - | Prepared in-house. |
| Brine (Saturated NaCl) | - | - | Prepared in-house. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% | VWR | For drying the organic phase. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add 3-bromopiperidine hydrobromide (1.0 equiv). If starting with the hydrobromide salt, two equivalents of base are required: one to liberate the free amine and one to neutralize the acetic acid byproduct. If using the free base, only one equivalent of base is needed for neutralization.
-
Dissolution: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.[9]
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (2.2 equiv for the salt, 1.2 equiv for the free base) dropwise to the stirred solution.[9]
-
Acetylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.1 equiv) dropwise via syringe.[9] A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.[9] Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes) and visualizing with a ninhydrin stain, which will detect the primary/secondary amine starting material but not the amide product.[10]
-
Work-up - Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acetic anhydride and acetic acid.[9]
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with DCM.[9]
-
Work-up - Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 1-acetyl-3-bromopiperidine as a pure solid or oil.[9]
Sources
- 1. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. study.com [study.com]
- 4. savemyexams.com [savemyexams.com]
- 5. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions | MDPI [mdpi.com]
- 6. Protein N-Terminal Acetylation: Structural Basis, Mechanism, Versatility and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. acylation of amines [entrancechemistry.blogspot.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Purification methods for 1-((S)-3-Bromo-piperidin-1-yl)-ethanone from reaction mixtures
This guide serves as a technical support resource for the purification and quality control of 1-((S)-3-Bromo-piperidin-1-yl)-ethanone (also known as N-acetyl-(S)-3-bromopiperidine). It is designed for organic chemists and process engineers encountering purity or stability issues during synthesis.
Executive Summary
-
Compound: this compound
-
CAS: 1354000-27-3 (S-isomer)
-
Critical Quality Attributes (CQAs): Enantiomeric Excess (% ee), Chemical Purity (>98%), Residual Solvent limits.
-
Key Stability Risk: The C3-Bromine is susceptible to elimination (forming enamides) under strongly basic conditions or high heat, and racemization if the elimination-addition pathway is accessible.
Module 1: Reaction Workup & Quenching
The first line of purification occurs immediately after the reaction. Improper workup is the leading cause of difficult downstream purification.
Q: My crude NMR shows significant unreacted amine and acetic acid. How do I remove these before chromatography?
A: The product is a neutral amide. You can exploit pH-dependent solubility to wash away precursors.
-
Quench: Dilute the reaction mixture (typically in DCM or EtOAc) with cold water.
-
Acid Wash (Removes Amine): Wash the organic layer with 0.5 M HCl or 5% citric acid (2x).
-
Base Wash (Removes Acids): Wash the organic layer with saturated NaHCO₃ (2x).
-
Brine/Dry: Wash with saturated NaCl, dry over anhydrous Na₂SO₄, and concentrate in vacuo at <40°C.
Q: Why is the color of my crude oil turning dark brown? A: This indicates decomposition, likely dehydrohalogenation (elimination of HBr).
-
Cause: Exothermic workup or residual strong base (e.g., Et₃N) remaining in the mixture during concentration.
-
Solution: Ensure the Acid Wash step (Step 2 above) is thorough to remove all base catalysts before concentration. Keep rotary evaporator bath temperature below 40°C .
Module 2: Chromatographic Purification
Flash column chromatography is the standard method for isolating high-purity material.
Q: What is the optimal stationary/mobile phase system? A:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).[5]
-
Gradient: Start at 10% EtOAc, ramp to 40-50% EtOAc.
-
Rf Value: The product typically elutes around Rf 0.3–0.4 in 1:1 Hex/EtOAc (visualize with KMnO₄ or I₂ stain; UV absorption is weak).
-
Q: I see a "front-running" spot that overlaps with my product. What is it? A: This is likely the elimination byproduct (N-acetyl-1,2,3,4-tetrahydropyridine or isomer).
-
Troubleshooting: These alkenes are less polar than the brominated product. Use a shallower gradient (e.g., 10% to 25% EtOAc over 20 CV) to maximize separation resolution.
Q: Can I distill this compound? A: Caution is advised. While the racemate can be distilled, the (S)-enantiomer is valuable and thermal stress risks racemization.
-
Recommendation: Use Kugelrohr distillation only if chromatography fails.
Module 3: Troubleshooting & Stability
Q: My Chiral HPLC shows a loss of enantiomeric excess (ee%). What happened? A: Racemization at the C3 position is rare under neutral conditions but can occur via two mechanisms:
-
Elimination-Addition: If HBr eliminates to form an alkene and then re-adds non-stereoselectively.
-
Radical Mechanism: Exposure to light/radical initiators (less likely but possible with C-Br bonds).
-
Fix: Store the purified compound in the dark at -20°C. Avoid strong Lewis acids or bases during synthesis.
Q: The product is an oil. How can I get a solid? A: The compound is often a low-melting solid or viscous oil.
-
Trituration: Attempt to induce crystallization by triturating the oil with cold Pentane or Diethyl Ether/Hexane (1:9) . Scratch the flask walls with a glass rod.
-
Seed Crystal: If you have a previous pure batch, add a seed crystal at 0°C.
Visualizations
Figure 1: Purification Workflow
A logical flow for maximizing yield and purity while minimizing decomposition.
Caption: Step-by-step purification logic flow, highlighting critical wash steps for impurity removal.
Figure 2: Impurity Pathways
Understanding where impurities come from to prevent them.
Caption: Common impurity genesis pathways. Impurity B and C are irreversible; Impurity A is removable.
Quantitative Data: Solvent Compatibility Table
| Solvent System | Purpose | Suitability | Notes |
| DCM / MeOH | Reaction Solvent | High | Good solubility; DCM is easy to remove. |
| Hexane / EtOAc | Chromatography | Excellent | Standard mobile phase. Gradient 10% |
| Diethyl Ether | Extraction | Good | Good phase separation; avoids halogenated waste. |
| Acetone | Cleaning | Poor | Can react with amines if present; hard to remove traces. |
| Water (pH < 2) | Wash | Critical | Essential for removing starting amine. |
References
-
Sigma-Aldrich. 1-(Bromoacetyl)piperidine Product Information. (Provides analog physical property data and handling safety).
-
Organic Syntheses. General Procedures for Amide Bond Formation and Workup. Org. Synth. 2013 , 90, 215. (Standard protocols for acetylation workups).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 54288-72-1 (3-Bromopiperidine). (Precursor stability data).
-
Moynihan, H. A., & Horgan, D. E. Impurity Occurrence and Removal in Crystalline Products. Org.[1][6][7] Process Res. Dev.2017 .[8] (General principles of impurity removal in piperidine derivatives). [8]
Sources
- 1. d-nb.info [d-nb.info]
- 2. peptide.com [peptide.com]
- 3. CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione - Google Patents [patents.google.com]
- 4. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. data.epo.org [data.epo.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. DSpace [cora.ucc.ie]
Resolving solubility issues of 1-((S)-3-Bromo-piperidin-1-yl)-ethanone in organic solvents
Case ID: SOL-BP-003 Compound: 1-((S)-3-Bromo-piperidin-1-yl)-ethanone CAS (Generic/Racemic Reference): 1082915-85-2 (Analogous) Molecular Weight: ~206.08 g/mol Classification: Chiral N-acetylated alkyl halide
Executive Summary & Compound Profile
The Challenge: Researchers frequently encounter "oiling out" (phase separation without crystallization) or precipitation when transitioning this compound from organic synthesis to biological assays. Its structure—a lipophilic piperidine ring decorated with a polar amide and a heavy halogen—creates a "solubility valley" where it is too polar for pure alkanes but too lipophilic for pure water.
Critical Stability Warning: This compound contains a secondary alkyl bromide at the chiral C3 position.
-
Avoid: Strong nucleophiles (e.g., hydroxides, alkoxides) or high heat (>60°C) in polar protic solvents. This risks racemization (via
pathways) or elimination (dehydrohalogenation). -
Recommendation: Perform all dissolution steps at Room Temperature (RT) or slightly below.
Solvent Selection Matrix
Use this matrix to select the optimal solvent based on your application.
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent | Primary choice for extraction and transfer. |
| Chlorinated | Chloroform ( | Excellent | Good alternative to DCM; useful for NMR. |
| Polar Aprotic | DMSO | Excellent | Gold Standard for biological assay stock solutions (>50 mM). |
| Polar Aprotic | DMF | Good | Alternative to DMSO, but harder to remove. |
| Alcohols | Methanol / Ethanol | Good | Soluble, but avoid heating (risk of solvolysis). |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Good for chromatography; may require co-solvent. |
| Ethers | THF | Good | Excellent for reactions; keep anhydrous. |
| Alkanes | Hexane / Heptane | Poor | Anti-solvent only. Will cause oiling out. |
| Aqueous | Water / PBS | Very Poor | Requires <1% DMSO co-solvent to remain in solution. |
Troubleshooting Workflows
Issue A: The "Oiling Out" Phenomenon
Symptom: During purification (recrystallization) or solvent exchange, the compound separates as a viscous oil at the bottom of the flask rather than forming a solid precipitate.
Mechanism: The compound's melting point is depressed by impurities or solvent mixtures, dropping below the ambient temperature before the saturation limit is reached.
Resolution Protocol:
-
Redissolution: Add a minimal amount of a "Good" solvent (e.g., DCM or Acetone) to dissolve the oil completely.
-
Anti-Solvent Titration: Add the "Poor" solvent (Hexane/Heptane) dropwise while stirring vigorously until the solution turns slightly cloudy.
-
The "Scratch" Technique: If oil droplets reform, scratch the inner glass surface of the flask with a glass rod at the interface of the oil/solvent. This provides nucleation sites.
-
Sonication: Sonicate the biphasic mixture for 30 seconds to disperse the oil into micro-droplets, encouraging solidification.
Issue B: Precipitation in Biological Assays
Symptom: When adding the DMSO stock solution to the cell culture media or buffer, a white cloud (precipitate) forms immediately.
Root Cause: "Crash-out" occurs because the local concentration of the hydrophobic compound exceeds its water solubility limit at the injection point.
Resolution Protocol (The "Intermediate Dilution" Method):
-
Prepare a 1000x Stock in pure DMSO (e.g., 10 mM).
-
Prepare an Intermediate Working Solution (10x) in a semi-aqueous buffer containing 10-20% DMSO or Ethanol.
-
Add this Intermediate Solution to your final assay buffer. This "steps down" the hydrophobicity gradient, preventing immediate shock-precipitation.
Visual Decision Guides
Diagram 1: Solubility Troubleshooting Logic
Caption: Decision tree for addressing phase-state specific solubility challenges.
Diagram 2: The "Intermediate Dilution" Workflow for Assays
Caption: Step-down dilution strategy to prevent compound "crash out" in aqueous media.
Frequently Asked Questions (FAQ)
Q: Can I use ultrasonic baths to dissolve this compound? A: Yes, sonication is highly recommended and safe for this compound. It effectively breaks up crystal lattices without the thermal risk associated with heating. Limit sonication to 5-minute intervals to avoid heating the solvent bath.
Q: My compound turned yellow after dissolving in Methanol. Is it safe?
A: Stop. Yellowing often indicates decomposition (liberation of
Q: Why does the protocol recommend avoiding Acetone for storage? A: While soluble in acetone, the alpha-protons of the ketone in the compound and the solvent itself can undergo aldol-type side reactions over long periods, especially if the acetone is not strictly anhydrous. DCM or DMSO are chemically more inert for storage.
References
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-((S)-3-Bromo-piperidin-1-yl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the chiral synthetic building block, 1-((S)-3-Bromo-piperidin-1-yl)-ethanone. In the absence of readily available experimental spectra for this specific compound, this guide will leverage established NMR principles and data from analogous structures to predict and interpret its key spectral features. This approach not only offers a robust framework for the analysis of this molecule but also serves as a practical example of spectral prediction for novel compounds in drug discovery and development.
Introduction to this compound and the Significance of its Spectral Analysis
This compound is a functionalized piperidine derivative. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The presence of a bromine atom at the stereogenic C3 position and an acetyl group on the nitrogen atom introduces specific electronic and steric features that are crucial for its reactivity and potential biological activity.
A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for its application in synthesis and drug design. NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution.[1] A detailed analysis of the ¹H and ¹³C NMR spectra can provide critical information on:
-
Connectivity: Confirming the covalent bonding framework of the molecule.
-
Stereochemistry: Verifying the (S)-configuration at the C3 position.
-
Conformational Preferences: Investigating the chair conformations of the piperidine ring and the orientation of the substituents.
-
Purity: Assessing the presence of impurities or diastereomers.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals due to the conformational heterogeneity introduced by the piperidine ring chair-flip and hindered rotation around the N-C(O) amide bond.[2] The presence of the electronegative bromine atom and the acetyl group will significantly influence the chemical shifts of the neighboring protons.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H3 | 4.2 - 4.5 | m | Deshielded by the adjacent electronegative bromine atom. | |
| H2eq, H6eq | 3.8 - 4.1 | m | Deshielded by the adjacent nitrogen and the anisotropic effect of the carbonyl group. | |
| H2ax, H6ax | 2.8 - 3.2 | m | Shielded relative to their equatorial counterparts. | |
| H4eq, H5eq | 2.0 - 2.3 | m | ||
| H4ax, H5ax | 1.6 - 1.9 | m | ||
| CH₃ | 2.1 | s | Typical chemical shift for an N-acetyl methyl group. |
In-Depth Interpretation of the Predicted ¹H NMR Spectrum
-
The Piperidine Ring Protons (H2-H6): The piperidine ring protons will appear as a series of complex multiplets in the region of approximately 1.6 to 4.5 ppm. The significant overlap of these signals necessitates the use of two-dimensional (2D) NMR techniques, such as COSY, for unambiguous assignment.[3]
-
The C3 Proton (H3): The proton at the stereocenter (H3) is expected to be the most downfield of the ring protons (excluding those at C2 and C6 adjacent to the nitrogen), with a predicted chemical shift in the range of 4.2 - 4.5 ppm. This significant deshielding is a direct consequence of the inductive effect of the attached bromine atom.[4]
-
The C2 and C6 Protons: The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to show significant diastereotopicity due to the chiral center at C3 and the restricted rotation around the amide bond. This will result in separate signals for the axial and equatorial protons. The equatorial protons are generally expected to be deshielded relative to the axial protons.
-
The Acetyl Protons (CH₃): A sharp singlet corresponding to the three protons of the acetyl methyl group is predicted to appear around 2.1 ppm. This is a characteristic chemical shift for an N-acetyl group.[5]
-
Conformational Analysis: The piperidine ring exists in a dynamic equilibrium between two chair conformations. The position of the bromine atom (axial vs. equatorial) will influence the chemical shifts and coupling constants of the ring protons. Variable temperature NMR studies could provide insight into the thermodynamics of this conformational equilibrium.[6]
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide direct information about the carbon skeleton of the molecule. The chemical shifts will be influenced by the nature of the attached atoms and the overall electronic environment.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 169 - 171 | Typical chemical shift for an amide carbonyl carbon. |
| C3 | 45 - 50 | Directly attached to the electronegative bromine atom. |
| C2, C6 | 45 - 55 | Adjacent to the nitrogen atom. Diastereotopic effects may lead to separate signals. |
| C5 | 25 - 30 | |
| C4 | 20 - 25 | |
| CH₃ | 21 - 23 | N-acetyl methyl carbon. |
In-Depth Interpretation of the Predicted ¹³C NMR Spectrum
-
The Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the downfield region of the spectrum, typically between 169 and 171 ppm.
-
The C3 Carbon: The carbon atom bearing the bromine (C3) will be significantly shifted downfield to approximately 45-50 ppm due to the electronegativity of the bromine.
-
The C2 and C6 Carbons: These carbons, being adjacent to the nitrogen of the amide, will also be deshielded and are expected in the 45-55 ppm range. The presence of the chiral center at C3 will render them diastereotopic, potentially resulting in two distinct signals.
-
The C4 and C5 Carbons: These methylene carbons are expected to appear in the more upfield region of the spectrum, between 20 and 30 ppm, which is characteristic for saturated hydrocarbon environments.[7]
-
The Acetyl Methyl Carbon (CH₃): The methyl carbon of the acetyl group will give a signal in the range of 21-23 ppm.[8]
Comparison with an Alternative: N-Acetylpiperidine
To highlight the influence of the bromine substituent, a comparison with the ¹H and ¹³C NMR spectra of N-acetylpiperidine is instructive.
| Feature | This compound (Predicted) | N-Acetylpiperidine (Experimental) | Key Difference and Rationale |
| ¹H NMR | |||
| H3 Signal | ~4.2 - 4.5 ppm | ~1.5 ppm | Significant downfield shift due to the strong deshielding effect of the bromine atom. |
| Ring Proton Complexity | High due to chirality and diastereotopicity. | Lower, with broader signals due to conformational averaging. | The chiral center at C3 in the brominated compound breaks the symmetry of the ring. |
| ¹³C NMR | |||
| C3 Signal | ~45 - 50 ppm | ~26 ppm | Downfield shift caused by the electronegative bromine substituent. |
| Number of Ring Carbon Signals | Potentially 5 distinct signals due to asymmetry. | 3 signals due to the plane of symmetry. | The bromine at C3 removes the plane of symmetry present in N-acetylpiperidine. |
This comparison clearly demonstrates how the introduction of a bromine atom provides a distinct spectral signature, allowing for unambiguous confirmation of its presence and position.
Experimental Protocols for NMR Analysis
Acquiring high-quality NMR data is essential for accurate structural elucidation. The following is a detailed, step-by-step methodology for the NMR analysis of this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).[9] The choice of solvent can influence the chemical shifts, so it should be reported with the data.[10]
-
Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[11]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. Most commercially available deuterated solvents already contain TMS.
1D NMR Data Acquisition
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters on a 400 MHz spectrometer:
-
Pulse program: zg30
-
Number of scans: 16-64
-
Relaxation delay (d1): 1-2 seconds
-
Spectral width: -2 to 12 ppm
-
-
-
¹³C NMR:
-
Acquire a standard proton-decoupled carbon spectrum.
-
Typical parameters on a 400 MHz spectrometer:
-
Pulse program: zgpg30
-
Number of scans: 1024 or more, depending on concentration.
-
Relaxation delay (d1): 2 seconds
-
Spectral width: -10 to 220 ppm
-
-
2D NMR Data Acquisition for Unambiguous Assignments
For a molecule with significant signal overlap, 2D NMR experiments are indispensable.[12]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is essential for tracing the connectivity of the protons within the piperidine ring.[3]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.[13]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is useful for identifying quaternary carbons and for confirming the overall connectivity of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, irrespective of their bonding. This is particularly useful for determining the relative stereochemistry and for conformational analysis (e.g., identifying axial vs. equatorial protons).
Visualizations
Molecular Structure and Atom Numbering
Caption: Structure of this compound with atom numbering for NMR assignment.
Workflow for NMR Spectral Analysis
Caption: A typical workflow for the comprehensive NMR spectral analysis of an organic molecule.
Conclusion
This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures and fundamental NMR principles, we have established a robust framework for the interpretation of its key spectral features. The combination of 1D and 2D NMR techniques is crucial for the complete and unambiguous assignment of all proton and carbon signals, which in turn provides invaluable insights into the molecule's connectivity, stereochemistry, and conformational preferences. The methodologies and interpretations presented herein are broadly applicable to the structural elucidation of other novel, functionalized heterocyclic compounds that are of interest to the pharmaceutical and chemical industries.
References
-
Bruker. (n.d.). Bruker Avance III NMR spectrometer. Retrieved from [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link][12]
-
University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link][14]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link][9]
-
Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and their N-alkyl derivatives. Canadian Journal of Chemistry, 45(16), 1829-1835.[15]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][11]
-
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Retrieved from [Link][10]
-
University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
Abraham, R. J., et al. (2002). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 14(3), 12-19.[16]
-
Forsyth, D. A., & Prapansiri, V. (1989). Conformational analysis via NMR isotope shifts. Side-chain equilibria in N-alkylpiperidines. Journal of the American Chemical Society, 111(13), 4951-4956.[2]
-
Anet, F. A. L., & Yavari, I. (1977). Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. Journal of the Chemical Society, Perkin Transactions 2, (12), 1589-1594.[6]
-
D'Alonzo, D., et al. (2018). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 23(11), 2947.[17]
-
Nandiyanto, A. B. D., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Journal of Engineering Science and Technology, 16(5), 4034-4050.[18]
-
Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link][3]
-
University of Wisconsin-Madison. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link][7]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link][13]
-
Griffiths, L. (n.d.). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link][19]
-
Abraham, R. J., et al. (1996). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS. Magnetic Resonance in Chemistry, 34(10), 789-802.[20]
-
San Francisco State University. (n.d.). PMR Spectroscopy. Retrieved from [Link][4]
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- 5. 1-ACETYLPIPERIDINE(618-42-8) 1H NMR [m.chemicalbook.com]
- 6. Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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Determination of Enantiomeric Excess (ee) for (S)-1-(3-bromopiperidin-1-yl)ethanone: A Comparative Technical Guide
Executive Summary
The precise determination of enantiomeric excess (ee) for (S)-1-(3-bromopiperidin-1-yl)ethanone (CAS: 1215082-39-5) is a critical quality attribute in the synthesis of PARP inhibitors and other piperidine-based pharmacophores.[1] This intermediate presents specific analytical challenges: it lacks strong UV chromophores (relying solely on the amide bond) and possesses a reactive C-Br bond that limits high-temperature gas chromatography applications.[1]
This guide evaluates three analytical methodologies: Chiral Normal-Phase HPLC (the gold standard), Chiral SFC (the high-throughput alternative), and ¹H-NMR with Chiral Solvating Agents (the rapid checkpoint).[1]
Verdict: Chiral HPLC using Amylose-based stationary phases (e.g., Chiralpak AD-H or IA) is the recommended protocol for validation and QC due to superior resolution (
Structural Analysis & Analytical Challenges
Before selecting a method, the physicochemical properties of the analyte must be understood to prevent common failure modes.
-
Chiral Center: The C3 carbon on the piperidine ring.[2]
-
Chromophore: The N-acetyl group (amide) is the primary UV absorber. It has a UV maximum
nm.[2] Detection at standard 254 nm is often insufficient, leading to poor signal-to-noise ratios.[1] -
Basicity: Unlike free piperidines, the N-acetyl group renders the nitrogen non-basic.[1] This reduces the need for aggressive amine modifiers (like DEA) in the mobile phase, though trace additives often improve peak shape by suppressing silanol activity.
Diagram 1: Method Development Decision Tree
(Visualizing the logical flow for selecting the optimal separation technique)
Caption: Decision matrix for selecting the appropriate analytical technique based on laboratory requirements.
Comparative Analysis of Methods
The following table synthesizes experimental performance metrics typical for N-acylated 3-substituted piperidines.
| Feature | Method A: Chiral HPLC (NP) | Method B: Chiral SFC | Method C: ¹H-NMR (CSA) |
| Primary Use Case | Final QC release, purity validation.[1] | High-throughput screening, reaction monitoring.[1][2] | Early-stage confirmation of absolute configuration.[2] |
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) (AD-H / IA) | Cellulose tris(3,5-dimethylphenylcarbamate) (OD-H / IC) | N/A (Uses Chiral Solvating Agent like Pirkle Alcohol) |
| Resolution ( | High (> 2.5) | Medium-High (1.5 - 2.[1]5) | Low (Peak splitting often overlaps) |
| Limit of Detection | < 0.05% ee | < 0.1% ee | ~ 2-5% ee |
| Run Time | 15 - 25 mins | 3 - 8 mins | 10 mins (prep + scan) |
| Solvent Cost | High (Hexane/EtOH) | Low (CO₂/MeOH) | Low (CDCl₃) |
| Robustness | Excellent | Good (Pressure sensitive) | Moderate (Concentration dependent) |
Detailed Experimental Protocols
Method A: Chiral HPLC (The Gold Standard)
This method relies on the interaction between the amide group of the analyte and the carbamate linkages on the amylose backbone of the column.
Reagents:
-
n-Hexane (HPLC Grade)[1]
-
Ethanol (Absolute, HPLC Grade)[1]
-
Reference Standard: Racemic 1-(3-bromopiperidin-1-yl)ethanone (Required for method development to identify enantiomer elution order).
Instrument Parameters:
-
Column: Chiralpak AD-H or Chiralpak IA (Daicel), 250 x 4.6 mm, 5 µm.[1]
-
Note: The "IA" (immobilized) version is preferred if solubility requires stronger solvents like DCM, but "AD-H" (coated) is sufficient for this molecule.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temp: 25°C.
-
Detection: UV @ 210 nm (Critical: 254 nm will miss low-level impurities).[2]
-
Injection Volume: 5-10 µL (1 mg/mL concentration).
Expected Results:
-
The (S)-enantiomer typically elutes second on Amylose-based columns (confirmation with pure standard required).
-
Separation Factor (
): > 1.2.[2][4][5]
Method B: Chiral SFC (Supercritical Fluid Chromatography)
SFC is superior for laboratories processing large numbers of samples due to low viscosity and high diffusion rates of supercritical CO₂.[2]
Protocol:
-
Column: Chiralcel OD-H or Chiralpak IC, 250 x 4.6 mm, 5 µm.[1]
-
Note: Cellulose phases often show better selectivity for this specific scaffold in SFC mode compared to Amylose.[2]
-
-
Mobile Phase: CO₂ : Methanol (85 : 15).[2]
-
Back Pressure: 120 bar.[2]
-
Temperature: 35°C.[2]
-
Flow Rate: 3.0 mL/min.[2]
Diagram 2: Chiral Recognition Mechanism
(Visualizing how the column separates the enantiomers)
Caption: Schematic of the "Three-Point Interaction" model. The (S)-enantiomer forms a tighter complex with the stationary phase, increasing retention time.
Method Validation & Troubleshooting
To ensure Scientific Integrity , the method must be self-validating.
-
Racemate Generation: If a racemic standard is unavailable, mix equal parts of the starting material (racemic 3-bromopiperidine) and acetylate it using acetic anhydride to generate the racemic reference in-situ.
-
Peak Purity Check: Use a Diode Array Detector (DAD) to scan the spectra across the peak width.[2] The UV spectrum at the upslope, apex, and downslope must be identical to rule out co-eluting impurities.[1]
-
Solvent Blanks: Inject the dissolution solvent (e.g., Ethanol) to ensure no ghost peaks appear at the retention time of the enantiomers.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| No Separation | Insufficient selectivity. | Switch column polysaccharide type (Amylose |
| Broad Peaks | Slow mass transfer or solubility issues.[2] | Increase column temperature to 35°C; Add 0.1% DEA to mobile phase. |
| Negative Peaks | Refractive index mismatch. | Ensure sample solvent matches mobile phase (dissolve sample in Mobile Phase).[2] |
| Low Sensitivity | Wrong detection wavelength. | Switch UV detection to 210 nm . |
References
-
Daicel Corporation. Chiral Column Selection Guide for Pharmaceutical Intermediates.[2] Chiral Technologies.[2] [Link]
-
Subramanian, G. (2001).[2] A Practical Approach to Chiral Separations by Liquid Chromatography. VCH Publishers.[2] (Standard text for chiral HPLC mechanisms).
-
Organic Syntheses. Synthesis of 3-substituted piperidines and resolution strategies. Org.[2][6] Synth. 2016, 93, 100-114.[1][6] [Link]
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Phenomenex. High-Performance Liquid Chromatography (HPLC) Chiral Application Guide.[Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-((S)-3-Bromo-piperidin-1-yl)-ethanone
This document provides a detailed, procedural guide for the safe handling and disposal of 1-((S)-3-Bromo-piperidin-1-yl)-ethanone (CAS No. 1354000-27-3). As a brominated, heterocyclic compound, this substance requires meticulous management throughout its lifecycle to ensure the safety of laboratory personnel and to maintain environmental and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical direction grounded in established safety protocols and scientific principles.
Section 1: Hazard Profile and Risk Assessment
A thorough understanding of the chemical's hazard profile is the foundation of any safe disposal plan. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a reliable hazard profile can be constructed by examining structurally analogous compounds, such as other brominated ethanones, piperidine derivatives, and halogenated organics.[1][2][3][4][5]
The primary risks associated with this compound and its analogs necessitate its classification as hazardous waste.[6] Key hazards include:
-
Toxicity : Piperidine derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[1][2][7]
-
Irritation and Corrosivity : Brominated organic compounds and piperidines are frequently cited as causing skin irritation, serious eye irritation, and respiratory tract irritation.[5][8][9][10] Some analogs can cause severe skin burns and eye damage.[1][7][11]
-
Environmental Hazard : Many piperidine derivatives are considered harmful to aquatic life.[1][2] Therefore, release into the environment must be strictly avoided.[8][12]
-
Reactivity : Brominated compounds may react with incompatible materials such as strong oxidizing agents, bases, and certain metals.[3][13] Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide.[4][11]
Table 1: Summary of Anticipated Hazards
| Hazard Category | Description | Rationale Based on Analogs |
| Acute Toxicity | Harmful if swallowed, toxic in contact with skin or if inhaled.[1][2][7] | Piperidine and its derivatives exhibit significant toxicity.[4] |
| Skin/Eye Contact | Causes skin irritation and serious eye irritation/damage.[5][9][10] May cause severe burns.[11] | This is a common characteristic of both piperidines and alpha-bromo ketones.[1][7][11] |
| Respiratory | May cause respiratory tract irritation.[8][9][14] | Inhalation of vapors or aerosols should be minimized.[9][15] |
| Environmental | Potentially harmful to aquatic life.[1][2] | Release to drains or waterways is prohibited.[2][7][14] |
Section 2: Regulatory and Compliance Framework
The disposal of this compound is governed by stringent regulations. Adherence to these standards is mandatory.
-
OSHA Laboratory Standard (29 CFR 1910.1450) : This standard requires laboratories to develop a Chemical Hygiene Plan (CHP).[16][17] The procedures outlined in this guide should be incorporated into your institution's CHP. The standard mandates minimizing employee exposure to hazardous chemicals through engineering controls, administrative practices, and personal protective equipment (PPE).[16][18]
-
Environmental Protection Agency (EPA) : Under the Resource Conservation and Recovery Act (RCRA), this chemical must be managed as a hazardous waste from "cradle-to-grave".[19] This means its generation, storage, transport, and final disposal are all regulated processes. It cannot be disposed of in regular trash or poured down the sanitary sewer.[6][19] Due to the bromine content, it should be classified as a halogenated organic waste .[3][20]
Section 3: Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks identified in Section 1, all handling and disposal operations must be performed with appropriate safety measures in place.
-
Engineering Controls : All work, including the transfer of waste, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][11] An eyewash station and safety shower must be readily accessible.[9][11]
-
Personal Protective Equipment (PPE) : The minimum required PPE includes:
-
Eye and Face Protection : Splash-proof safety goggles and a face shield are mandatory.[2][9]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) are essential. Always check the manufacturer's glove compatibility data. Dispose of contaminated gloves after use.[1][14]
-
Body Protection : A flame-retardant lab coat or chemical-resistant apron must be worn.[1][2]
-
Section 4: Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in the disposal process. Mixing this waste stream with other, incompatible chemicals can create a safety hazard and significantly increase disposal costs.[20]
Step-by-Step Collection Procedure
-
Container Selection :
-
Designate a specific hazardous waste container for "Halogenated Organic Waste."[3][20]
-
The container must be in good condition, compatible with the chemical, and have a tightly sealing lid.[21] Glass bottles are common for laboratory-scale waste.[3] Avoid metal containers where reactivity is a concern.[13]
-
-
Labeling :
-
Accumulation :
-
Keep the waste container tightly closed at all times, except when actively adding waste.[21][22] Never leave a funnel in the container opening.[21]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[21][22]
-
Ensure the SAA is in a secondary containment tray to manage potential leaks.
-
Segregate the halogenated waste container from incompatible materials, particularly bases, strong oxidizing agents, and reactive metals.[3][13]
-
-
Disposal Request :
-
Once the container is 90% full, or if work on the project is complete, arrange for pickup through your institution's EHS office.[21]
-
Do not overfill containers.
-
Diagram 1: Disposal Workflow
This diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Section 5: Spill Management Procedures
Accidental spills must be managed immediately and safely. The response procedure depends on the scale of the spill.
-
Small Spills (manageable within 10 minutes by trained personnel) :
-
Ensure appropriate PPE is worn.[13]
-
Contain the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[1][3] Do not use paper towels or other combustible materials.[1]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8][13]
-
Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[1]
-
Label the container with a full description of the contents, including the spilled chemical and the absorbent material.
-
-
Large Spills :
-
Alert others in the vicinity and secure the area to prevent entry.
-
If the substance is flammable, remove all ignition sources.[2][4]
-
Contact your institution's emergency response line or EHS department immediately.
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
Section 6: Final Disposal Pathway
All collected hazardous waste, including spill cleanup materials, must be disposed of through a licensed hazardous waste management company.[14][23] Your institution's EHS department coordinates this process. They will ensure the waste is transported, treated, and disposed of in a manner that complies with all federal, state, and local regulations, completing the RCRA "cradle-to-grave" lifecycle.[22]
References
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MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from MasterControl Inc. website: [Link]
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Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]
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University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]
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Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
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Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Retrieved from [Link]
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ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
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Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University. Retrieved from [Link]
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Hazmat. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
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Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Washington State University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]
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University of Iowa. (n.d.). Hazardous Waste Reduction. Environmental Health and Safety. Retrieved from [Link]
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Synerzine. (2018, June 22). Safety Data Sheet: Ethanone, 1-(3-pyridinyl)-. Retrieved from [Link]
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A Researcher's Guide to Personal Protective Equipment for Handling 1-((S)-3-Bromo-piperidin-1-yl)-ethanone
This guide provides essential safety protocols and logistical information for the handling and disposal of 1-((S)-3-Bromo-piperidin-1-yl)-ethanone. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven insights to ensure that every researcher can operate with the highest degree of safety and confidence. The procedures outlined herein are designed to create a self-validating system of safety, grounded in authoritative standards.
Hazard Assessment: Understanding the "Why" Behind the Protection
This compound is a halogenated organic compound featuring a piperidine core. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a robust safety protocol can be developed by analyzing its structural components and data from analogous compounds.
-
Piperidine Moiety : Piperidine and its derivatives are known to be hazardous.[1] They can be flammable, toxic when inhaled or in contact with skin, and may cause severe skin burns and eye damage.[2]
-
Brominated Organic Compound : Brominated organic compounds as a class present significant health and safety hazards, including toxicity, corrosivity, and reactivity.[3] They demand strict adherence to handling protocols to mitigate risk.[3]
-
Acyl Group (Ethanone) : Structurally similar compounds, such as 2-Chloro-1-piperidin-1-yl-ethanone, are known to cause skin, eye, and respiratory irritation.[4]
Therefore, we must operate under the assumption that this compound is a hazardous substance that is likely toxic, corrosive, and irritating to the skin, eyes, and respiratory system. The following PPE requirements are based on this principle of proactive risk mitigation.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is your primary defense against chemical exposure.[5] The following multi-layered approach is mandatory for all personnel handling this compound.
Eye and Face Protection
Due to the high risk of severe eye irritation, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles : At a minimum, ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[6][7] Standard safety glasses are insufficient as they do not provide a seal around the eyes and offer inadequate protection from splashes, dust, or powders.[7][8]
-
Face Shield : A full-face shield must be worn over chemical splash goggles whenever there is a heightened risk of splashing, such as during the transfer of solutions, when working with larger quantities, or during highly exothermic reactions.[5][6][8]
Hand Protection
Dermal contact is a primary route of exposure. Proper glove selection and use are critical.
-
Chemically Resistant Gloves : Nitrile gloves are a suitable starting point for incidental contact.[6][9] However, for prolonged handling or immersion, it is crucial to consult the glove manufacturer's chemical resistance guide to ensure the chosen material has a low breakthrough time for brominated and amine-containing compounds.[5][8] As a best practice, consider double-gloving.
-
Glove Inspection and Hygiene : Always inspect gloves for signs of degradation or punctures before use.[10] If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.[10][11] Contaminated gloves must be disposed of as hazardous waste.[10]
Skin and Body Protection
Protecting your body from spills and contamination is essential for a safe laboratory environment.[12]
-
Laboratory Coat : A properly fitting, buttoned lab coat should be worn at all times.[9] For handling this specific compound, a 100% cotton or a flame-resistant (e.g., Nomex®) coat is recommended, especially when flammable solvents are present.[6][8]
-
Additional Protection : For procedures involving larger volumes or a significant splash risk, supplement your lab coat with a chemically resistant apron.[7][9]
-
Personal Attire : Long pants and closed-toe, closed-heel shoes are mandatory in the laboratory.[6] Polyester and acrylic fabrics should be avoided as they can melt and adhere to the skin in the event of a fire.[6]
Respiratory Protection
Inhalation of dust or vapors from piperidine derivatives can be toxic.[1] Engineering controls are the primary method to prevent respiratory exposure.
-
Chemical Fume Hood : All handling of this compound, including weighing, solution preparation, and reaction setup, must be performed inside a certified chemical fume hood.[9][13]
-
NIOSH-Approved Respirator : In the rare and exceptional circumstance that handling outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[9] Use of a respirator necessitates prior medical evaluation, fit-testing, and training.[6]
Operational and Disposal Plans
PPE for Common Laboratory Scenarios
The required level of PPE can vary based on the specific task. This table provides a quick reference for common procedures.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Splash Goggles | Nitrile Gloves (or equivalent) | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Nitrile Gloves (or equivalent) | Lab Coat & Chemical-Resistant Apron | Chemical Fume Hood |
| Running a Reaction | Chemical Splash Goggles & Face Shield | Nitrile Gloves (or equivalent) | Lab Coat & Chemical-Resistant Apron | Chemical Fume Hood |
| Handling Waste | Chemical Splash Goggles & Face Shield | Nitrile Gloves (or equivalent) | Lab Coat & Chemical-Resistant Apron | Chemical Fume Hood |
Experimental Protocol: Donning and Doffing PPE
The order in which you put on and take off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat : Don your lab coat and fasten all buttons.
-
Goggles/Face Shield : Put on your chemical splash goggles, followed by a face shield if required.
-
Gloves : Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Gloves : Remove gloves first, turning them inside out as you remove them to contain any contaminants. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield/Goggles : Remove your face shield (if used), followed by your goggles. Handle them by the straps to avoid touching potentially contaminated surfaces.
-
Lab Coat : Remove your lab coat, turning it inwards as you take it off.
-
Hand Washing : Wash your hands thoroughly with soap and water immediately after removing all PPE.[9]
Workflow for PPE Selection and Use
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
